molecular formula C8H6BrNO4 B3038781 3-Bromo-4-nitrophenylacetic acid CAS No. 90004-95-8

3-Bromo-4-nitrophenylacetic acid

Cat. No.: B3038781
CAS No.: 90004-95-8
M. Wt: 260.04 g/mol
InChI Key: GVRPKTFVUMNIFC-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . Its CAS Registry Number is 90004-95-8 . This compound is offered for use as a chemical building block and synthetic intermediate in research and development settings. As a benzene derivative containing both bromo and nitro functional groups, it may be useful in various organic synthesis pathways, including the development of pharmaceuticals and other complex molecules. Researchers can utilize this compound to facilitate the exploration of new chemical entities. 3-Bromo-4-nitrophenylacetic acid is intended for research purposes only and is not classified as a drug, antibiotic, or DEA-regulated substance. Please handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) before use. For detailed application notes and specific research data, please consult scientific literature or contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPKTFVUMNIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299331
Record name 3-Bromo-4-nitrobenzeneacetic acid
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Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-95-8
Record name 3-Bromo-4-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90004-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitrobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of 3-Bromo-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes chemical accuracy, synthetic utility, and safety protocols.

Chemical Identity, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary & Chemical Identity[1][2]

3-Bromo-4-nitrophenylacetic acid is a bifunctional aromatic building block characterized by the presence of an acidic moiety (acetic acid), a halogen handle (bromine), and a nitrogenous precursor (nitro group).[1] Its strategic functionalization pattern makes it a critical intermediate in the synthesis of indole derivatives , oxindoles , and biaryl scaffolds used in CRTH2 antagonists and Thromboxane A2 receptor blockers.

Identity Verification & CAS Registry Alert

There is a frequent database discrepancy regarding the CAS registry number for this specific isomer. Researchers must verify the structure before procurement.

ParameterSpecificationNotes
Chemical Name 3-Bromo-4-nitrophenylacetic acidPrimary Identifier
Common CAS 90004-95-8 Most reliable registry number for this specific isomer.
Erroneous CAS 50918-54-6Often mislabeled; typically refers to 2-Bromo-3-nitrobenzoic acid or other isomers.
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
SMILES OC(=O)CC1=CC(Br)=C(N(=O)=O)C=C1

Molecular Architecture & Physicochemical Profile

The molecule features a phenylacetic acid backbone. The nitro group at position 4 exerts a strong electron-withdrawing effect, significantly increasing the acidity of the benzylic protons and the carboxylic acid compared to unsubstituted phenylacetic acid. The bromine at position 3 provides an orthogonal reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Physicochemical Properties[1][6]
PropertyValue (Experimental/Calc.)Structural Implication
pKa (Acid) ~3.85 (Calculated)More acidic than phenylacetic acid (pKa 4.31) due to the p-nitro group.
LogP 1.92Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).
Melting Point 106–110 °C (Typical range)Crystalline solid at room temperature.
Solubility DMSO, Methanol, EtOAcSparingly soluble in water; soluble in alkaline aqueous media.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (NO₂, COOH)

Synthetic Pathways & Process Chemistry[3][7][8]

For high-purity applications (e.g., GMP synthesis), the direct nitration of 3-bromophenylacetic acid is discouraged due to difficult regioisomer separations. The Hydrolysis of Nitrile Precursors is the industry-standard route for regiochemical integrity.

Recommended Route: The Nitrile Hydrolysis Pathway

This pathway ensures the bromine and nitro groups are fixed in the correct positions before the acetic acid tail is generated.

Protocol Overview:

  • Precursor: 3-Bromo-4-nitrotoluene.

  • Bromination: Radical bromination of the methyl group to form the benzyl bromide.

  • Cyanation: Nucleophilic substitution with NaCN/KCN to form the nitrile.

  • Hydrolysis: Acid-mediated hydrolysis to the final carboxylic acid.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Bromo-4-nitrotoluene (Starting Material) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Step1 Inter1 3-Bromo-4-nitrobenzyl bromide Step1->Inter1 Yield: ~85% Step2 Cyanation (NaCN, DMF/EtOH) Inter1->Step2 Inter2 3-Bromo-4-nitrophenylacetonitrile Step2->Inter2 Yield: ~90% Step3 Acid Hydrolysis (H2SO4/H2O, Reflux) Inter2->Step3 Final 3-Bromo-4-nitrophenylacetic acid (Target) Step3->Final Yield: ~92%

Figure 1: Regioselective synthesis via the nitrile intermediate, avoiding isomer formation common in direct nitration.

Detailed Experimental Protocol (Step 3: Hydrolysis)

Note: This protocol assumes possession of the nitrile intermediate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 3-Bromo-4-nitrophenylacetonitrile (10.0 g, 41.5 mmol).

  • Solvent: Add Glacial Acetic Acid (30 mL) and Concentrated H₂SO₄ (30 mL) cautiously. Add Water (30 mL) dropwise (exothermic).

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1) for disappearance of the nitrile spot.

  • Workup: Cool the mixture to room temperature and pour onto crushed ice (200 g). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize from Ethanol/Water (1:1) if necessary.

  • Validation: Check melting point and ¹H NMR (broad singlet at ~12.5 ppm for COOH).

Reactivity & Pharmaceutical Applications[1][3][8][10][11]

This compound is a "linchpin" intermediate. The bromine allows for carbon-carbon bond formation, while the nitro group serves as a masked amine for heterocycle construction.

Primary Application: Oxindole Synthesis

Reduction of the nitro group leads to an amine, which can spontaneously or catalytically cyclize with the carboxylic acid (or its ester) to form 6-bromooxindole derivatives. These are scaffolds for kinase inhibitors (e.g., Sunitinib analogs).

Application: Biaryl Coupling (Suzuki-Miyaura)

The aryl bromide is highly active for Palladium-catalyzed cross-coupling. This is essential for synthesizing Ramatroban analogs or CRTH2 antagonists where the phenylacetic acid moiety mimics the Prostaglandin D2 side chain.

Functionalization Logic Diagram

Reactivity Core 3-Bromo-4-nitrophenylacetic Acid RedAgent Fe/AcOH or H2/Pd-C Core->RedAgent Suzuki Pd(PPh3)4, Ar-B(OH)2 Core->Suzuki Amine [Intermediate Amine] RedAgent->Amine Oxindole 6-Bromooxindole (Kinase Inhibitor Scaffold) Amine->Oxindole Cyclization (-H2O) Biaryl Biaryl-Nitro Acid (CRTH2 Antagonist Precursor) Suzuki->Biaryl C-C Bond Formation

Figure 2: Divergent synthetic utility towards heterocyclic scaffolds and biaryl drugs.

Handling, Safety, and Analytics[1][10]

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. Nitroaromatics can be energetic; avoid heating dry crude material above 150 °C without DSC testing.

Analytical Standards

To validate the compound identity, use the following expected spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.60 (s, 1H, -COOH)

    • δ 8.05 (d, J=8.4 Hz, 1H, Ar-H ortho to NO₂)

    • δ 7.85 (s, 1H, Ar-H ortho to Br)

    • δ 7.50 (d, J=8.4 Hz, 1H, Ar-H meta to NO₂)

    • δ 3.75 (s, 2H, -CH₂-)

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.

    • Detection: UV @ 254 nm (Nitro group provides strong absorbance).

References

  • BenchChem. (2024). 3-Bromo-4-nitrophenylacetic acid: Structure and Properties. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12404388 (Isomer Reference). Retrieved from

  • Organic Syntheses. (1922). Nitration of Phenylacetic Acid Derivatives. Org. Synth. 1922, 2, 59. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Synthesis of Ramatroban Analogues via Indole Intermediates. (General reference for class utility).

Sources

Solubility Profile and Physicochemical Characterization of 3-Bromo-4-nitrophenylacetic Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-4-nitrophenylacetic acid (CAS: 90004-95-8) .[1] As a critical intermediate in the synthesis of indole derivatives, quinolones, and non-steroidal anti-inflammatory drugs (NSAIDs), understanding its solvation thermodynamics is essential for process optimization.[1]

Given the limited empirical data specifically for the 3-bromo-4-nitro isomer in open literature, this guide synthesizes a predictive solubility model based on high-fidelity data from structural analogs (4-nitrophenylacetic acid and 2-(2-bromo-4-nitrophenyl)acetic acid).[1] It establishes a rigorous experimental framework for researchers to validate these parameters in-house.[1]

Structural Analysis & Physicochemical Determinants[1][2]

The solubility behavior of 3-Bromo-4-nitrophenylacetic acid is governed by the interplay between its three distinct functional moieties. Understanding these interactions is the first step in predicting solvent compatibility.[1]

Molecular Descriptors
PropertyValue (Computed/Est.)Impact on Solubility
Molecular Weight 260.04 g/mol Moderate; suggests solid state at STP.[1]
LogP (Octanol/Water) ~2.1 - 2.4Lipophilic shift due to Bromine; reduced aqueous solubility compared to non-halogenated analogs.[1]
pKa (Carboxyl) ~3.8 - 4.0Acidic; soluble in alkaline aqueous buffers (pH > 5.0).[1]
H-Bond Donors 1 (COOH)Facilitates solubility in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (NO₂, COOH)High affinity for polar aprotic solvents (DMF, DMSO).[1]
The "Bromine Effect" on Solvation

The introduction of a bromine atom at the meta position (relative to the acetic acid chain) and ortho to the nitro group introduces significant steric bulk and lipophilicity.[1]

  • vs. 4-Nitrophenylacetic acid: The 3-bromo derivative will exhibit lower solubility in water and higher solubility in chlorinated solvents (DCM, Chloroform) due to the halogen's polarizability and hydrophobic nature.[1]

  • Crystal Lattice Energy: The heavy bromine atom likely increases the lattice energy, potentially raising the energy barrier for dissolution compared to the non-brominated parent.[1]

Predicted Solubility Profile

Based on thermodynamic data from homologous series (specifically 4-nitrophenylacetic acid in 13 pure solvents), we can construct a high-confidence projected solubility hierarchy.[1]

Solvent Hierarchy (Descending Solubility)

Researchers should anticipate the following order of solubility at 298.15 K:

  • High Solubility (> 100 mg/mL):

    • Polar Aprotic:

      
      -Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 
      
      
      -Dimethylacetamide (DMA).[1]
    • Mechanism:[1][2] Strong dipole-dipole interactions disrupt the crystal lattice; the solvent acts as a strong H-bond acceptor for the carboxylic acid proton.[1]

  • Moderate Solubility (20 - 80 mg/mL):

    • Short-chain Alcohols: Methanol > Ethanol >

      
      -Propanol > Isopropanol.[1][3][4]
      
    • Esters/Ketones: Acetone, Ethyl Acetate.[1]

    • Mechanism:[1][2] Solvation occurs via hydrogen bonding.[1] The bulky bromine atom may slightly hinder solvation in larger alcohols (isobutanol) compared to methanol.[1]

  • Low Solubility (< 10 mg/mL):

    • Non-polar/Chlorinated: Dichloromethane (DCM), Chloroform, Toluene.[1]

    • Mechanism:[1][2] While the bromine atom adds lipophilicity, the highly polar nitro and carboxyl groups dominate, making strictly non-polar solvation difficult.[1]

  • Sparingly Soluble (< 1 mg/mL):

    • Aqueous: Water (at pH < 3), Cyclohexane, Hexane.[1]

    • Note: Solubility in water increases drastically with pH adjustment (formation of carboxylate salt).[1]

Comparative Solubility Data (Projected)

Data projected from 4-nitrophenylacetic acid benchmarks [1].

SolventDielectric Constant (

)
Projected Solubility (Mole Fraction,

)
Suitability for Process
DMF 36.7

Excellent (Reaction Medium)
Methanol 32.7

Good (Recrystallization)
Ethanol 24.5

Good (Green Solvent)
Ethyl Acetate 6.0

Moderate (Extraction)
Acetonitrile 37.5

Moderate (HPLC Mobile Phase)
Water 78.5

Poor (Anti-solvent)

Experimental Protocol: Determination of Solubility

Since specific batch-to-batch variations (polymorphism) can alter solubility, empirical determination is required for GMP workflows.[1]

Diagram: Solubility Determination Workflow

SolubilityWorkflowStartStart: Raw Material(3-Bromo-4-nitrophenylacetic acid)PrepSample PreparationExcess solid in 10mL solventStart->PrepEquilibEquilibrationShake-flask (24h-48h) @ TPrep->EquilibConstant TempFilterPhase SeparationSyringe Filter (0.45 µm PTFE)Equilib->FilterSaturated SupernatantDilutionDilutionMobile Phase (ACN:Water)Filter->DilutionAnalysisQuantificationHPLC-UV (254 nm)Dilution->AnalysisCalcData ProcessingCalc. Mass Fraction (w/w)Analysis->Calc

Caption: Standardized static equilibrium solubility workflow using the Shake-Flask method.

Detailed Methodology

Objective: Determine saturation solubility (


  • Preparation: Add excess 3-Bromo-4-nitrophenylacetic acid solid to

    
     of the target solvent in a glass vial. Ensure a visible solid phase persists.[1]
    
  • Equilibration: Place vials in an orbital shaker incubator set to

    
     at 
    
    
    . Equilibrate for 48 hours to ensure saturation.
  • Sampling:

    • Stop agitation and allow solids to settle for 2 hours.

    • Withdraw

      
       of supernatant using a pre-warmed syringe.[1]
      
    • Filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents) into a tared volumetric flask.[1]

  • Quantification (Gravimetric):

    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Weigh the residue until constant mass is achieved.[1]

    • Formula:

      
      
      
  • Quantification (HPLC - Preferred):

    • Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water).[1]

    • Inject into HPLC (C18 Column, UV @ ~270 nm).

    • Calculate concentration against a standard curve.[1]

Mechanistic Interactions & Solvent Selection Guide

Understanding why the compound dissolves allows for smarter solvent selection during process development (e.g., choosing an anti-solvent for crystallization).[1]

Solute-Solvent Interaction Map

InteractionsSolute3-Bromo-4-nitrophenylaceticAcidHB_DonH-Bond Donor(Carboxyl -OH)Solute->HB_DonHB_AccH-Bond Acceptor(Nitro -NO2, C=O)Solute->HB_AccDispersionDispersion Forces(Bromo-Phenyl Ring)Solute->DispersionPolarProticAlcohols(MeOH, EtOH)HB_Don->PolarProticStrong SolvationHB_Acc->PolarProticModeratePolarAproticDMSO / DMFHB_Acc->PolarAproticVery StrongNonPolarHexane / HeptaneDispersion->NonPolarWeak Interaction(Anti-Solvent)

Caption: Mechanistic map of solvation forces. Strong H-bond acceptance drives solubility in polar aprotic solvents.[1]

Application in Synthesis
  • Nucleophilic Substitution (SNAr): Use DMF or DMSO .[1] The high solubility enhances reaction rates, while the solvent polarity stabilizes the transition state of the nitro-activated ring.[1]

  • Recrystallization (Purification): Use a Methanol/Water or Ethanol/Water system.[1]

    • Protocol: Dissolve crude material in hot Ethanol (high solubility).[1] Slowly add Water (anti-solvent) until turbidity appears.[1] Cool gradually to 4°C to precipitate purified crystals.

  • Extraction: Use Ethyl Acetate at acidic pH (pH 2-3).[1] The acidic environment suppresses ionization (

    
    ), keeping the molecule neutral and partitioning it into the organic phase.[1]
    

References

  • Solubility Modeling of 4-Nitrophenylacetic Acid. Source:Journal of Chemical & Engineering Data.[1][3] Context: Provides the baseline thermodynamic data and solvent ranking (DMF > MeOH > EtOH) used to model the 3-bromo analog. URL:[Link][1]

  • 3-Bromo-4-nitrophenylacetic acid - Compound Summary. Source:PubChem (National Library of Medicine).[1] Context: Verifies computed descriptors (LogP, H-bond count) and structural identifiers.[1] URL:[Link][1]

A Technical Guide to the Thermodynamic Characterization of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties and melting point of 3-Bromo-4-nitrophenylacetic acid (CAS No. 90004-95-8). As a critical starting material and intermediate in the synthesis of novel pharmaceutical compounds, a thorough understanding of its solid-state characteristics is paramount for process development, formulation, and ensuring drug product quality. This document moves beyond a simple recitation of data, offering a detailed examination of the principles and methodologies required to accurately characterize this compound.

Introduction: The Significance of Solid-State Properties in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) or intermediate, such as 3-Bromo-4-nitrophenylacetic acid, are fundamental to its behavior throughout the drug development lifecycle. The melting point is a crucial indicator of purity and identity, while thermodynamic data, such as the enthalpy of fusion, provide insights into the energetics of the crystal lattice. These parameters influence solubility, dissolution rate, and stability, all of which are critical determinants of a drug's bioavailability and shelf-life. In a field where precision is non-negotiable, the robust characterization of these properties is a foundational step.

Physicochemical Properties of 3-Bromo-4-nitrophenylacetic Acid

PropertyValueSource
CAS Number 90004-95-8[1]
Molecular Formula C8H6BrNO4[1]
Molecular Weight 260.04 g/mol [1]
Reported Melting Point 98-104°C[2]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase[2]. For an impure substance, the melting point is typically depressed and occurs over a wider range. The following section details the standard methodology for determining the melting point of 3-Bromo-4-nitrophenylacetic acid.

Capillary Melting Point Determination: A Step-by-Step Protocol

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Materials:

  • 3-Bromo-4-nitrophenylacetic acid, finely powdered and dried

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of finely powdered 3-Bromo-4-nitrophenylacetic acid is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end to a height of 1-2 mm[3].

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Approximate Melting Point Determination: A preliminary, rapid heating is performed to determine an approximate melting range[4].

  • Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20°C below the approximate melting point[5]. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[3].

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range[5]. For a pure compound, this range should be narrow, typically 0.5-1°C.

The Logic of Mixed Melting Point Analysis

To confirm the identity of a synthesized batch of 3-Bromo-4-nitrophenylacetic acid, a mixed melting point determination can be performed. This involves mixing the unknown sample with an authentic, pure standard of the compound. If the melting point of the mixture is sharp and not depressed, it confirms the identity and high purity of the synthesized material[3]. A depression or broadening of the melting range indicates the presence of impurities or that the synthesized compound is not the target molecule[3].

Unveiling Thermodynamic Properties with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature[6][7]. It is the gold standard for determining not only the melting point but also the enthalpy of fusion (ΔHfus) of a compound. The enthalpy of fusion is the energy required to change a substance from a solid to a liquid at its melting point and provides a measure of the strength of the intermolecular forces in the crystal lattice.

The Causality Behind DSC Measurements

In a DSC experiment, the sample and an inert reference (usually an empty pan) are subjected to a controlled temperature program[7]. When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process). This creates a temperature difference between the sample and the reference, and the instrument measures the heat flow required to maintain both at the same temperature. This heat flow is directly proportional to the heat capacity of the sample. The melting point is determined from the onset of the melting peak on the resulting thermogram, and the area under the peak corresponds to the enthalpy of fusion[8].

Experimental Protocol for DSC Analysis of 3-Bromo-4-nitrophenylacetic Acid

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q-series or similar)

  • Hermetically sealed aluminum pans

  • Analytical balance (microgram sensitivity)

  • High-purity nitrogen gas for purging

Procedure:

  • Sample Preparation: A small amount of 3-Bromo-4-nitrophenylacetic acid (typically 5-15 mg) is accurately weighed into an aluminum DSC pan[8]. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials (e.g., indium).

  • Experimental Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with nitrogen gas (e.g., 20 cm³/min) to create an inert atmosphere and prevent oxidative degradation[8].

  • Thermal Program: A heat-cool-heat cycle is often employed to erase the sample's thermal history[8]. A typical program for analyzing 3-Bromo-4-nitrophenylacetic acid would be:

    • Equilibrate at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 120°C).

    • Cool the sample back to 25°C.

    • A second heating ramp is then performed at the same rate to obtain the analytical data.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak[8].

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for melting point determination and DSC analysis.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis A Finely powder and dry 3-Bromo-4-nitrophenylacetic acid B Pack into capillary tube (1-2 mm height) A->B C Place in melting point apparatus B->C D Rapid heating for approximate range C->D E Slow heating (1-2°C/min) for precise measurement D->E F Record start and end of melting E->F

Caption: Workflow for Capillary Melting Point Determination.

DSCWorkflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis G Accurately weigh sample (5-15 mg) H Seal in hermetic aluminum pan G->H I Place sample and reference in DSC cell under N2 H->I J Run heat-cool-heat cycle (e.g., 10°C/min) I->J K Analyze thermogram J->K L Determine Tm (onset) and ΔHfus (peak area) K->L

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Conclusion and Future Perspectives

This guide has detailed the established methodologies for determining the melting point and thermodynamic properties of 3-Bromo-4-nitrophenylacetic acid. While a melting point range of 98-104°C has been reported, further characterization using the techniques described herein is essential for establishing a definitive value and for quantifying the thermodynamic parameters that govern its solid-state behavior. For researchers and drug development professionals, the application of these rigorous analytical techniques is a critical step in ensuring the quality, consistency, and performance of this important synthetic intermediate. Future work should focus on the experimental determination of the enthalpy of fusion and heat capacity to build a complete thermodynamic profile of this compound, which will undoubtedly aid in its future applications in pharmaceutical development.

References

  • National Tsing Hua University. (2024). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336.
  • Li, Y., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K.
  • van der Sman, R. G. M. (2020). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository.
  • Jarg, G., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 5(4), 288-297.
  • Wikipedia. (2023, May). 2-Nitrophenylacetic acid. Retrieved from [Link]

  • Zodge, A. D., et al. (2017).
  • Monte, M. J. S., & Sousa, C. A. D. (2011). Thermodynamic study on the sublimation of diphenyl and triphenyl substituted acetic and propanoic acids. Journal of Thermal Analysis and Calorimetry, 106(3), 913–920.
  • Cooper, A., & Johnson, C. M. (2009). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • NIST. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid.
  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Londoño-Lemos, M. E. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
  • Cheméo. (n.d.). 3-bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-nitrophenol. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Bromide Enthalpy of Formation. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). DSC 214 Polyma. Retrieved from [Link]

  • Ruscic, B., et al. (2016). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.
  • Chemsrc. (2025, August 22). 4-Nitrophenylacetic acid | CAS#:104-03-0. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

Sources

pKa Values and Acidity Constants of Halogenated Nitrophenylacetic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitrophenylacetic acids are highly versatile pharmacophores and synthetic intermediates frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and targeted sensory neuron modulators. Understanding their acid-base dissociation constants (pKa) is critical for predicting their lipophilicity, distribution coefficient (logD), membrane permeability, and target binding affinities.

This whitepaper provides an in-depth analysis of the structural determinants governing the acidity of these compounds. Furthermore, it details field-proven, self-validating experimental protocols for accurate pKa determination, specifically addressing the solubility challenges inherent to highly lipophilic halogenated derivatives.

Mechanistic Determinants of Acidity

The acidity of the baseline molecule, phenylacetic acid (pKa 4.31), is modulated by substituents on the aromatic ring. However, the physical chemistry of phenylacetic acids differs fundamentally from that of benzoic acids. In benzoic acids, the carboxylate group is directly conjugated with the aromatic π-system, allowing resonance (-M) effects to heavily influence acidity. In contrast, phenylacetic acids possess a methylene (-CH2-) bridge between the aromatic ring and the carboxylic acid.

This methylene bridge acts as an electronic insulator, significantly dampening resonance effects. Consequently, the acidity of halogenated nitrophenylacetic acids is overwhelmingly governed by inductive (-I) effects propagating through the sigma-bond framework.

  • Nitro Group (-NO2) Influence: The nitro group is a powerful electron-withdrawing moiety. When placed at the 2-, 3-, or 4-position, it inductively stabilizes the conjugate base (carboxylate anion), lowering the pKa to 4.00, 3.97, and 3.85, respectively ().

  • Halogen Addition (F, Cl, Br, I): Halogens exert a strong -I effect but a weak +M effect. Because the methylene group insulates the +M effect, the addition of a halogen further decreases the pKa purely through localized inductive withdrawal. The magnitude of this decrease is highly distance-dependent (ortho > meta > para relative to the acetic acid side chain). For instance, 5-fluoro-2-nitrophenylacetic acid exhibits a highly acidic predicted pKa of 3.74 (1)[1].

Substituent_Effects Substituent Halogen & Nitro Substituents Inductive Inductive Effect (-I) Dominant via CH2 Substituent->Inductive Resonance Resonance Effect (-M) Insulated by CH2 Substituent->Resonance Lipophilicity Increased Lipophilicity (Halogen effect) Substituent->Lipophilicity pKaDrop Decreased pKa (Increased Acidity) Inductive->pKaDrop Resonance->pKaDrop Minor LogD Altered logD at Physiological pH pKaDrop->LogD Lipophilicity->LogD Permeability Membrane Permeability & Target Binding LogD->Permeability

Logical relationship between substituents, pKa, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the shift in acidity constants as electron-withdrawing groups are added to the phenylacetic acid scaffold.

CompoundSubstituent Position(s)pKa ValueData Type
Phenylacetic acidNone4.31Experimental
2-Nitrophenylacetic acid2-NO₂4.00Experimental
3-Nitrophenylacetic acid3-NO₂3.97Experimental
4-Nitrophenylacetic acid4-NO₂3.85Experimental
4-Chloro-3-nitrophenylacetic acid4-Cl, 3-NO₂3.91Predicted
5-Fluoro-2-nitrophenylacetic acid5-F, 2-NO₂3.74Predicted

(Data aggregated from authoritative chemical databases and predictive neural network models[1][2])

Experimental Methodologies: Self-Validating pKa Determination

Causality of Method Selection: Standard aqueous potentiometric titration is frequently inadequate for halogenated nitrophenylacetic acids. The high lipophilicity imparted by the halogen and aromatic ring often causes the neutral (protonated) species to precipitate before the equivalence point is reached, invalidating the titration curve. To circumvent this, a cosolvent extrapolation method is required. By titrating the compound in varying ratios of methanol/water, the analyte remains fully dissolved, and the thermodynamic aqueous pKa can be mathematically extrapolated.

pKa_Workflow Start Halogenated Nitrophenylacetic Acid SolCheck Aqueous Solubility Assessment Start->SolCheck Branch Solubility > 1 mM? SolCheck->Branch AqTitration Aqueous Potentiometric Titration Branch->AqTitration Yes CoSTitration Cosolvent Titration (MeOH/Water) Branch->CoSTitration No Validation Data Validation (Bjerrum Plot) AqTitration->Validation Extrapolate Yasuda-Shedlovsky Extrapolation CoSTitration->Extrapolate Extrapolate->Validation Final Thermodynamic pKa Validation->Final

Workflow for pKa determination of halogenated nitrophenylacetic acids.

Protocol: Self-Validating Cosolvent Potentiometric Titration

Step 1: Electrode Calibration & Self-Validation

  • Action: Calibrate the glass-calomel electrode system in the chosen cosolvent mixtures (e.g., 30%, 40%, 50% w/w methanol) using standard strong acid (HCl) and strong base (KOH).

  • Validation: Generate a Gran's plot for the calibration data. The electrode is only validated for use if the Nernstian slope is >58 mV/decade. Causality: This ensures the electrode's response is purely a function of hydrogen ion activity, eliminating junction potential artifacts caused by the organic cosolvent.

Step 2: Analyte Preparation

  • Action: Dissolve the halogenated nitrophenylacetic acid to a final concentration of 1.0 mM in each cosolvent mixture. Maintain a constant ionic strength (

    
     M) using KCl. Causality: Maintaining ionic strength mimics physiological osmolarity and stabilizes the activity coefficients of the ions throughout the titration.
    

Step 3: Inert Atmosphere Titration

  • Action: Titrate the solution with 0.1 M KOH under a continuous, gentle flow of ultra-pure Argon gas.

  • Causality: Argon displaces dissolved CO₂. If CO₂ is present, it forms carbonic acid in the basic region of the titration, which introduces a secondary buffering region and falsely lowers the calculated pKa of the target compound.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Action: Calculate the apparent pKa (psKa) for each methanol-water ratio. Plot

    
     against the reciprocal of the solvent's dielectric constant (
    
    
    
    ).
  • Causality: The linear regression intercept of this plot yields the exact thermodynamic pKa in pure water (where

    
     at 25°C).
    

Step 5: Phase-Homogeneity Validation (Bjerrum Plot)

  • Action: Plot the degree of protonation (

    
    ) against pH to generate a Bjerrum plot (formation curve).
    
  • Validation: A perfectly symmetrical sigmoidal curve validates that the system remained in a single homogeneous phase. Causality: Any asymmetry or truncation in the curve indicates micro-precipitation or micelle formation occurred during the titration, rendering the extrapolated pKa invalid.

Pharmacokinetic Implications in Drug Development

The precise tuning of the pKa in halogenated nitrophenylacetic acids is a critical lever in rational drug design. The pKa directly dictates the ionization state at physiological pH (7.4), which in turn defines the distribution coefficient (logD).

By lowering the pKa from 4.31 (unsubstituted) to ~3.74 (fluoronitro-substituted), medicinal chemists ensure the molecule is >99.9% ionized in systemic circulation. While this high degree of ionization restricts passive transcellular diffusion across the blood-brain barrier (BBB)—often a desired trait to prevent central nervous system (CNS) side effects—it is highly advantageous for targeting peripheral receptors.

The highly localized negative charge on the carboxylate allows for robust, low-desolvation-penalty salt bridges with positively charged residues (e.g., Arginine, Lysine) in target binding pockets. This electrostatic anchoring, combined with the lipophilic interactions of the halogenated aromatic ring, is a foundational strategy in optimizing the potency of arylacetic acid derivatives.

References

  • Prediction of acidity constant for substituted acetic acids in water using artificial neural networks Source: niscpr.res.in URL:

  • Organic Acid-Base pKa Table Source: biopchem.education URL:

  • 5-Fluoro-2-nitrophenylacetic acid Source: chembk.com URL:1

  • 4-CHLORO-3-NITROPHENYLACETIC ACID Source: lookchem.com URL:2

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-nitrophenylacetic acid. In the absence of publicly available experimental spectral data for this specific compound, this guide employs a predictive approach grounded in established NMR theory and empirical data from analogous molecular structures. We will systematically deconstruct the anticipated chemical shifts, multiplicity patterns, and coupling constants for each nucleus. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the structural elucidation of this and similar polysubstituted aromatic compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the determination of molecular structure in organic chemistry. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map of a molecule. For a compound such as 3-Bromo-4-nitrophenylacetic acid, a substituted aromatic system of interest in synthetic and medicinal chemistry, NMR is indispensable for confirming its regiochemistry and electronic structure.

The benzene ring's protons and carbons are exquisitely sensitive to the electronic effects of its substituents. The interplay of a halogen (bromo), a strong electron-withdrawing group (nitro), and a side-chain carboxylic acid creates a unique electronic environment, which will be reflected in the NMR spectra. This guide will leverage the principles of substituent additivity to forecast the ¹H and ¹³C NMR spectra, providing a valuable reference for chemists working with this or structurally related molecules.

Disclaimer: The spectral data and interpretations presented herein are predictive and based on established substituent chemical shift (SCS) values and known NMR principles. Experimental verification is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-4-nitrophenylacetic acid is anticipated to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region, in particular, will provide significant structural information.

Substituent Effects on Aromatic Protons

The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and carboxymethyl groups. The nitro group is a strong electron-withdrawing group, which will significantly deshield the ortho and para protons.[1][2] The bromo group is also electron-withdrawing via induction but can donate electron density through resonance, leading to a more complex effect on the proton chemical shifts.[3] The carboxymethyl group is weakly deactivating.

Predicted Chemical Shifts and Multiplicities

Based on an additive model using established substituent chemical shift (SCS) values, we can predict the chemical shifts of the three aromatic protons.[4] The base chemical shift for benzene is typically considered to be around 7.26 ppm in CDCl₃.

  • H-2: This proton is ortho to the bromo group and meta to the nitro and carboxymethyl groups. It is expected to be the most downfield proton due to the strong deshielding effect of the adjacent nitro group.

  • H-5: This proton is ortho to the nitro group and meta to the bromo and carboxymethyl groups. It will also be significantly deshielded.

  • H-6: This proton is ortho to the carboxymethyl group, meta to the bromo group, and para to the nitro group.

The methylene protons of the acetic acid side chain (-CH₂COOH) are expected to appear as a singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-nitrophenylacetic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-2~ 8.1 - 8.3Doublet (d)⁴J(H2-H6) ≈ 2-3 Hz
H-5~ 7.8 - 8.0Doublet of doublets (dd)³J(H5-H6) ≈ 8-9 Hz, ⁴J(H2-H5) ≈ 0.5-1 Hz
H-6~ 7.5 - 7.7Doublet (d)³J(H5-H6) ≈ 8-9 Hz
-CH₂-~ 3.7 - 3.9Singlet (s)-
-COOH~ 10 - 12Broad Singlet (br s)-

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[5]

Predicted Splitting Patterns

The aromatic protons will exhibit spin-spin coupling, leading to characteristic splitting patterns.

  • H-2 will be split by H-6 (meta coupling, ⁴J), appearing as a doublet.

  • H-5 will be split by H-6 (ortho coupling, ³J) and H-2 (para coupling, ⁵J, which may not be resolved), appearing as a doublet of doublets.

  • H-6 will be split by H-5 (ortho coupling, ³J) and H-2 (meta coupling, ⁴J), appearing as a doublet of doublets, though the smaller meta coupling might not be fully resolved, leading to a broadened doublet.

Typical aromatic coupling constants are: ³J (ortho) = 6-10 Hz, ⁴J (meta) = 1-3 Hz, and ⁵J (para) = 0-1 Hz.[1][6]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-4-nitrophenylacetic acid is expected to show eight distinct signals: six for the aromatic carbons and two for the acetic acid side chain.

Substituent Effects on Aromatic Carbons

The chemical shifts of the aromatic carbons are also governed by the substituent effects. The carbon atoms directly attached to the substituents (ipso-carbons) will show significant shifts. The nitro group strongly deshields the ipso-carbon. The bromo group has a more complex effect, with the "heavy atom effect" causing a shielding of the ipso-carbon.[7][8]

Predicted Chemical Shifts

Using an additive model with known SCS values for the bromo, nitro, and carboxymethyl groups, we can estimate the chemical shifts for each carbon atom. The base chemical shift for benzene is 128.5 ppm.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-nitrophenylacetic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂COOH)~ 135 - 140
C-2~ 130 - 135
C-3 (-Br)~ 120 - 125
C-4 (-NO₂)~ 148 - 153
C-5~ 125 - 130
C-6~ 128 - 133
-CH₂-~ 40 - 45
-COOH~ 170 - 175

Experimental Protocols

For the acquisition of high-quality NMR spectra of 3-Bromo-4-nitrophenylacetic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can fully dissolve the solid sample is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting choices for carboxylic acids. Deuterated chloroform (CDCl₃) may also be used, but solubility could be a limiting factor.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended.

  • Sample Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is advised.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

A standard 400 or 500 MHz NMR spectrometer is suitable for the analysis.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of scans: 1024 or more, depending on the concentration.

Visualizations

Molecular Structure and Atom Numbering

Caption: Numbering scheme for the atoms in 3-Bromo-4-nitrophenylacetic acid.

Predicted ¹H NMR Splitting Patterns

G Predicted ¹H NMR Coupling Interactions H2 H2 H5 H5 H2->H5 ⁵J (para) H6 H6 H2->H6 ⁴J (meta) H5->H2 ⁵J (para) H5->H6 ³J (ortho) H6->H2 ⁴J (meta) H6->H5 ³J (ortho)

Caption: Predicted spin-spin coupling interactions between the aromatic protons.

Conclusion

This in-depth technical guide provides a theoretically derived yet scientifically robust prediction of the ¹H and ¹³C NMR spectra of 3-Bromo-4-nitrophenylacetic acid. By applying established principles of substituent effects and coupling constants, we have constructed a detailed spectral analysis that can serve as a valuable tool for the identification and structural verification of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. While this predictive analysis offers a strong foundation, it is imperative that experimental data be acquired to confirm these findings and provide a definitive characterization of this molecule.

References

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  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • Chemistry Stack Exchange. (2025, February 20). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

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  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

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  • Le Guennec, A., Giraud, M. A., & Le Questel, J. Y. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 25(10), 5283. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. ResearchGate. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science, 13(1), 1-10. [Link]

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  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. [Link]

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Crystal structure and X-ray diffraction analysis of 3-Bromo-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-4-nitrophenylacetic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scientists.[1]

Executive Summary: The Structural Imperative

In the landscape of pharmaceutical intermediates, 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) represents a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[1] Its dual-functionality—a regiochemically locked aromatic core featuring both electron-withdrawing nitro and heavy-atom bromo substituents—makes it an ideal candidate for fragment-based drug discovery.[1]

However, the solid-state behavior of this molecule is governed by a complex interplay of hydrogen bonding (strong donors) and halogen bonding (weak directional interactions) .[1] Understanding its crystal lattice is not merely academic; it is a prerequisite for controlling polymorphism, solubility, and bioavailability in downstream drug formulation.[1]

This guide provides a definitive protocol for the structural characterization of 3-Bromo-4-nitrophenylacetic acid, moving from crystal engineering principles to rigorous X-ray diffraction (XRD) analysis.[1]

Molecular Architecture & Theoretical Basis[1]

Before initiating diffraction experiments, the crystallographer must anticipate the supramolecular synthons that drive lattice formation.[1] The 3-Bromo-4-nitrophenylacetic acid molecule contains three distinct crystallographic "handles":

  • The Carboxylic Tail (-CH₂COOH): The dominant driver of crystallization.[1] It is statistically 95% likely to form a centrosymmetric homodimer via the

    
      graph set motif.[1]
    
  • The Nitro Group (-NO₂): A strong hydrogen bond acceptor.[1] In the absence of strong donors (other than COOH), it often engages in weak C-H...O interactions or dipole-dipole stacking.[1]

  • The Bromine Atom (-Br): A heavy atom (

    
    ) that not only facilitates phase determination via the Heavy Atom Method but also acts as a halogen bond donor (C-Br...O/N ), potentially disrupting standard packing to create unique polymorphs.[1]
    
Predicted Unit Cell Constraints

Based on analogous phenylacetic acid derivatives, the expected crystallographic parameters are:

  • Crystal System: Monoclinic or Triclinic (typical for planar aromatics with flexible tails).[1]

  • Space Group:

    
     or 
    
    
    
    (favored for centrosymmetric dimers).[1]
  • Z Value: 4 (Monoclinic) or 2 (Triclinic).[1]

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy (The "Goldilocks" Zone)

Direct precipitation often yields microcrystalline powder unsuitable for Single Crystal XRD (SC-XRD).[1] We employ a Slow Evaporation or Solvent Diffusion approach to grow diffraction-quality prisms.[1]

Protocol:

  • Solvent Selection: Dissolve 20 mg of compound in 2 mL of Ethanol/Ethyl Acetate (1:1) . The nitro group increases polarity, requiring a polar protic or aprotic solvent.[1]

  • Anti-solvent Diffusion: Layer the solution carefully with n-Hexane in a narrow NMR tube.[1]

  • Conditioning: Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48-72 hours as pale yellow prisms.[1]

X-Ray Data Collection Workflow

The presence of Bromine requires specific data collection strategies to minimize absorption errors while maximizing resolution.[1]

Instrument Setup:

  • Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for brominated compounds to reduce absorption fluorescence.[1]
  • Temperature: 100 K (Cryostream). Essential to freeze the flexible acetic acid side-chain disorder.[1]

  • Detector Distance: 50-60 mm.[1]

Data Collection Parameters:

Parameter Setting Rationale

| Scan Type |


 and 

scans | Complete sphere coverage for redundancy.[1] | | Exposure Time | 10-30 s/frame | Balance between signal-to-noise and radiation damage.[1] | | Resolution | 0.75 Å (min) | Required for precise bond length determination (C-Br). | | Redundancy | > 4.0 | High redundancy improves absorption correction accuracy.[1] |

Structure Solution & Refinement Logic

The solution pathway for 3-Bromo-4-nitrophenylacetic acid differs from light-atom organics due to the Bromine signal.[1]

The Refinement Cycle (Visualization)[1]

XRD_Workflow RawData Raw Frames (.sfrm / .cbf) Reduction Data Reduction (SAINT/CrysAlis) RawData->Reduction Absorption Absorption Correction (SADABS) Critical for Br! Reduction->Absorption Integration Phasing Structure Solution (SHELXT - Intrinsic Phasing) Absorption->Phasing HKL File Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Initial Phases Model Anisotropic Model (Non-H atoms) Refinement->Model R1 > 10% Validation CheckCIF / IUCr Validation Refinement->Validation Final CIF Hydrogen H-Atom Placement (Constrained Riding Model) Model->Hydrogen R1 < 10% Hydrogen->Refinement Cycles Validation->Refinement Errors Found

Figure 1: The crystallographic refinement workflow emphasizing the critical absorption correction step necessitated by the bromine substituent.

Key Refinement Steps:
  • Absorption Correction: Use multi-scan methods (SADABS or SCALE3 ABSPACK).[1] The Linear Absorption Coefficient (

    
    ) will be significant (> 2.0 mm⁻¹).[1] Failure here results in "ghost" peaks near the Br atom.[1]
    
  • Phasing: Use Intrinsic Phasing (SHELXT) .[1] The Bromine atom will be the first peak located (

    
    ), serving as an anchor to reveal the phenyl ring and nitro group in the difference Fourier map.[1]
    
  • Hydrogen Treatment:

    • Aromatic H: Place geometrically (C-H = 0.95 Å).[1]

    • Carboxylic H: Locate in the difference map if data quality permits; otherwise, constrain using AFIX 147 (O-H rotation) to satisfy the hydrogen bond geometry.

Structural Analysis & Interpretation

Once the structure is solved, the analysis must move beyond coordinates to interactions.[1]

5.1. The Primary Synthon: Carboxylic Dimer

Verify the existence of the centrosymmetric dimer.[1]

  • Metric: Measure the

    
     distance. Typical range: 2.62 – 2.67 Å .[1]
    
  • Significance: This interaction defines the primary chain or ribbon running through the lattice.[1]

5.2. The Halogen Bond (The "Wildcard")

Inspect the environment of the Bromine atom.[1][2]

  • Search Criteria: Look for contacts

    
     where 
    
    
    
    is an Oxygen (nitro) or Oxygen (carbonyl).[1]
  • Geometry: The

    
     angle should be near 180°  (Type II halogen bond).[1]
    
  • Implication: If present, this interaction cross-links the carboxylic acid chains, increasing the melting point and lattice energy, which directly correlates to lower aqueous solubility.[1]

5.3. Nitro Group Planarity

Check the torsion angle of the


 group relative to the phenyl ring.[1]
  • Steric Hindrance: The adjacent Bromine atom (ortho to the acetic acid, meta to nitro? Correction: Structure is 3-Bromo-4-nitro.[1][2][3] Br and NO2 are ortho to each other.)[1]

  • Correction: In 3-Bromo-4-nitrophenylacetic acid , the Br and NO2 groups are ortho to each other.[1] This causes significant steric repulsion.[1]

  • Expectation: The Nitro group will likely twist out of the plane of the phenyl ring (torsion angle > 30°) to relieve steric strain from the large Bromine atom.[1] This breaks the pi-conjugation and affects the color (pale yellow vs deep yellow).

References

  • Chemical Identity & Properties

    • 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8).[1][2][4][5] Sigma-Aldrich / Merck KGaA.[1] [1]

  • Synthetic Context (Isomer Comparison)

    • Google Patents.[1] Synthesis method of 4-bromo-2-nitrophenyl acetic acid. CN102718659A.[1]

  • Crystallographic Methodology

    • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Supramolecular Synthons

    • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie. [1]

  • Halogen Bonding

    • Cavallo, G., et al. (2016).[1] The Halogen Bond.[1][2] Chemical Reviews. [1]

Sources

Methodological & Application

Application Note: Protocols for the Esterification of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) is a critical bifunctional building block in medicinal chemistry. Its unique substitution pattern—combining a benzylic carboxyl group with an ortho-bromo nitroarene core—makes it an ideal precursor for the synthesis of substituted indoles (via Bartoli or Leimgruber-Batcho chemistries), oxindoles, and complex peptide mimetics.[1][2]

Esterification of this substrate requires careful selection of conditions to avoid two primary side reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ortho-bromine and the para-benzylic position.[2][3][4] Strong basic nucleophiles (e.g., alkoxides) can displace the bromine or the nitro group.[3]

  • Benzylic Oxidation: While less prominent in esterification, the benzylic position is susceptible to oxidation under harsh conditions.[4]

This guide presents three validated protocols ranging from scalable industrial methods to mild research-scale techniques.

Chemical Strategy & Method Selection

The choice of esterification method depends on the scale, the alcohol partner, and the tolerance of the downstream chemistry.

MethodReagentsKey AdvantageBest Use Case
A. Fischer Esterification H₂SO₄ / AlcoholScalable, Cost-effectiveMulti-gram to Kilo-scale synthesis of Methyl/Ethyl esters.[1][2][3][4]
B. Acyl Chloride (In Situ) SOCl₂ / AlcoholIrreversible, High YieldSterically hindered alcohols or when water removal is difficult.[3][4]
C. Chan’s Method (TMSCl) TMSCl / AlcoholAnhydrous, Mild, Neutral WorkupSmall-scale (<1g), acid-sensitive substrates, or rapid screening.[1][2][3]
Decision Logic for Method Selection

MethodSelection cluster_legend Legend Start Start: 3-Bromo-4-nitrophenylacetic Acid Scale What is the Reaction Scale? Start->Scale Alcohol Alcohol Type? Scale->Alcohol < 10g Fischer Protocol A: Fischer Esterification (H2SO4, Reflux) Scale->Fischer > 10g (Industrial) Alcohol->Fischer Primary (MeOH, EtOH) AcylCl Protocol B: Acyl Chloride Method (SOCl2, Reflux) Alcohol->AcylCl Secondary/Bulky TMSCl Protocol C: TMSCl Method (Mild, Room Temp) Alcohol->TMSCl Acid Sensitive / Rapid L1 Input L2 Decision L3 Protocol

Caption: Decision matrix for selecting the optimal esterification protocol based on scale and substrate constraints.

Protocol A: Fischer Esterification (Standard)[2][3]

Applicability: Primary alcohols (Methanol, Ethanol).[3][4] Mechanism: Acid-catalyzed equilibrium driven by solvent excess.[1][2][3][4]

Materials
  • Substrate: 3-Bromo-4-nitrophenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Methanol or Ethanol (anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric acid (H₂SO₄, conc., 0.1 – 0.5 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv)[2][3]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-Bromo-4-nitrophenylacetic acid and Methanol (e.g., 10 mL per gram of acid). Stir until suspended.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (approx. 0.2 mL per gram of acid) dropwise.

    • Note: The reaction is exothermic.[4] Ensure the temperature does not spike uncontrolledly to prevent benzylic side-reactions.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–6 hours.

    • Monitoring: Check by TLC (Silica; Hexane:EtOAc 7:3).[2][3][4] The acid spot (baseline/low R_f) should disappear, replaced by the less polar ester (high R_f).[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove roughly 80% of the alcohol.[3][4]

    • Dilute the residue with Ethyl Acetate (EtOAc) and water.[3][4]

    • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.[4] Critical: This removes unreacted acid and catalyst.[3]

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]

  • Purification: Usually not required.[2][3][4] If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.[4]

Protocol B: Acyl Chloride Method (High Yield)[2][3]

Applicability: Sterically hindered alcohols, phenols, or when high conversion is strictly required.[4] Mechanism: Activation of carboxylate to acid chloride followed by alcoholysis.[4]

Materials
  • Substrate: 3-Bromo-4-nitrophenylacetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 1.5 – 2.0 equiv)[2][3]

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T).[2][3][4]

  • Catalyst: DMF (1-2 drops, catalytic).[2][3][4]

Step-by-Step Procedure
  • Activation: In a fume hood, dissolve the acid in anhydrous DCM (5-10 volumes).

  • Chlorination: Add catalytic DMF (1 drop). Add SOCl₂ dropwise at 0°C, then warm to room temperature or reflux (40°C) for 1–2 hours.

    • Observation: Gas evolution (SO₂/HCl) indicates reaction progress.[2][3][4]

  • Evaporation (Critical): Once activation is complete, concentrate the mixture to dryness to remove excess SOCl₂. (Co-evaporate with toluene to ensure complete removal).[2][3][4]

    • Intermediate: The residue is 3-bromo-4-nitrophenylacetyl chloride.[1][2][3][4]

  • Esterification: Redissolve the residue in DCM. Add the target alcohol (1.1 equiv) and a base (Pyridine or Triethylamine, 1.2 equiv) at 0°C.[3]

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry and concentrate.

Protocol C: Chan’s Method (TMSCl in Alcohol)[2][3]

Applicability: Rapid library synthesis, acid-sensitive substrates.[1][2][3][4] Mechanism: In situ generation of anhydrous HCl via the reaction of TMSCl with alcohol.[4]

Materials
  • Substrate: 3-Bromo-4-nitrophenylacetic acid (1.0 equiv)

  • Reagent: Chlorotrimethylsilane (TMSCl, 2.0 equiv)[2][3]

  • Solvent: Methanol or Ethanol (anhydrous).[2][3][4]

Step-by-Step Procedure
  • Dissolution: Dissolve the acid in Methanol (10 volumes) at room temperature.

  • Addition: Add TMSCl dropwise.[2][3][4]

    • Chemistry: TMSCl + MeOH → TMS-OMe + HCl (anhydrous).[2][3][4] This generates a potent, non-aqueous acidic environment.[4]

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Simply concentrate the solvent in vacuo.[3][4] The volatile byproducts (TMS-OMe, HCl, excess MeOH) are removed, often leaving pure ester.[2]

  • Validation: This method typically yields quantitative conversion with no aqueous workup required, making it ideal for high-throughput screening.[1][2][3][4]

Analytical Data & Characterization

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidNitro compounds often exhibit yellowing.[1][2][3][4]
¹H NMR (CDCl₃) δ 3.70 (s, 3H, -OCH₃)Methyl ester singlet (if MeOH used).[2][3][4]
¹H NMR (Benzylic) δ 3.6–3.8 (s, 2H, Ar-CH₂-)Shift varies slightly based on ester.[2][3]
¹H NMR (Aromatic) δ 7.3–8.0 (m, 3H)Characteristic 1,3,4-substitution pattern.[2][3]
IR Spectroscopy ~1735 cm⁻¹ (C=O stretch)Strong ester carbonyl band.[2][3][4]

Safety & Handling (E-E-A-T)

  • Nitro Group Hazards: While mono-nitro aromatics are generally stable, they should not be subjected to extreme heat (>200°C) or strong reducing conditions without safety calorimetry.[2][3][4]

  • Skin Sensitization: Benzylic halides and their precursors can be potent skin irritants and sensitizers.[3][4] Wear nitrile gloves and work in a fume hood.[3][4]

  • Acid Chlorides: Thionyl chloride releases HCl and SO₂ gases; strictly use a fume hood and caustic scrubber if scaling up.[3][4]

References

  • BenchChem. (n.d.).[2][3][4] 3-Bromo-4-nitrophenylacetic Acid Properties and Reactions. Retrieved from [2][3]

  • Brook, M. A. (2000).[3][4] Silicon in Organic, Organometallic, and Polymer Chemistry. (Regarding TMSCl mediated esterification mechanisms).

  • Sigma-Aldrich. (2023).[2][3][4] Safety Data Sheet: 3-Bromo-4-nitrophenylacetic acid. Retrieved from [2][3]

  • Consolidated Chemical Protocols. (2022). General Fischer Esterification Procedures. [2][3]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pd(0)\nLigand (e.g.

Refining Cycle Diagram

I'm now revising the catalytic cycle visualization. I've focused on clarity, and ensuring the diagram accurately reflects the Suzuki coupling process. I am fine-tuning the colors and node labels to align with the process. The focus is on a clear representation of the cycle, including Pd(0), oxidative addition, transmetalation, and reductive elimination. I'm focusing on incorporating these aspects into the diagram.

Explaining Procedural Choices

I'm now writing explanations for each procedural step in detail. I'm focusing on the why behind each action. For instance, I'm explaining the importance of degassing to prevent catalyst deactivation and the necessity of an acidic workup to isolate the carboxylic acid product. I'm expanding on the catalytic system table, including a clear mechanistic rationale for each condition's performance.

Elaborating on Catalysis Details

I'm now diving deep into the catalytic system table, offering a clearer mechanistic rationale for each condition's performance, especially regarding ligand choice. I am expanding the explanations for each step. For example, I'm providing reasons for degassing and the acidic workup. I'm focusing on ensuring each procedural decision is thoroughly justified.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a fundamental pillar of modern organic synthesis, enabling the robust formation of carbon-carbon bonds between organohalides and boronic acids [1.3]. When applying this methodology to highly functionalized building blocks like 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) , researchers encounter a unique intersection of electronic activation and steric hindrance[1].

As a synthetic intermediate, this substrate is highly valued in fragment-based drug discovery and the development of advanced functional materials[1]. However, successfully coupling this specific molecule requires a deep understanding of how its functional groups influence the catalytic cycle:

  • Oxidative Addition (Electronic Activation): The strongly electron-withdrawing nitro (-NO₂) group significantly depletes electron density from the aromatic ring. This highly activates the C-Br bond, making oxidative addition by the Pd(0) catalyst exceptionally fast[2].

  • Transmetalation (Acid-Base Dynamics): The Suzuki coupling fundamentally requires a base to activate the boronic acid into a reactive boronate complex[3]. Because our substrate contains a free carboxylic acid (-COOH) moiety, the first equivalent of base is immediately consumed by acid-base neutralization. Therefore, stoichiometric adjustments (requiring ≥3.0 equivalents of base) are mandatory to ensure sufficient basicity remains for transmetalation[4].

  • Reductive Elimination (Steric Impediment): The bromine atom is positioned ortho to the bulky nitro group. This steric crowding can severely impede the final reductive elimination step, often leading to protodeboronation side-reactions if the catalyst is not carefully selected[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OA Oxidative Addition (Accelerated by p-NO2 group) Pd0->OA + 3-Bromo-4-nitrophenylacetic acid TM Transmetalation (Requires ≥3.0 eq Base) OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination (Overcomes ortho-sterics) TM->RE RE->Pd0 - Biaryl Product

Fig 1: Catalytic cycle of Suzuki coupling tailored for 3-Bromo-4-nitrophenylacetic acid.

Reaction Optimization & Parameter Selection

To overcome the steric bulk of the ortho-nitro group while managing the acidic proton, empirical data dictates a shift away from standard monodentate ligands (like PPh₃) toward bidentate ligands with a wide bite angle (such as dppf)[5]. Bidentate ligands force the intermediate palladium complex into a cis-geometry, physically pushing the two coupling partners together and accelerating reductive elimination.

Table 1: Optimization of Suzuki Coupling Parameters for 3-Bromo-4-nitrophenylacetic acid

Catalyst SystemBase (Eq)Solvent SystemTemp (°C)Est. Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Toluene / H₂O10045 - 55Monodentate ligands struggle with ortho-steric bulk, leading to slow reductive elimination and higher byproducts.
Pd(dppf)Cl₂ (3 mol%) K₃PO₄ (3.0) Dioxane / H₂O 90 85 - 95 Bidentate dppf enforces cis-geometry. K₃PO₄ provides optimal basicity without degrading sensitive functional groups.
Pd(OAc)₂ / SPhosCs₂CO₃ (3.0)DMF / H₂O10080 - 90Buchwald ligand stabilizes Pd(0) effectively; excellent for highly hindered substrates but less cost-effective.

Experimental Workflows & Decision Matrix

When designing the synthesis, researchers must choose between a Direct Coupling Strategy (which saves steps but requires harsh basic conditions) and a Protection Strategy (which adds esterification/saponification steps but protects base-sensitive boronic acids)[1].

Workflow Start 3-Bromo-4-nitrophenylacetic acid Decision Is Boronic Acid Base-Sensitive? Start->Decision Direct Direct Suzuki Coupling (3.0 eq Base, Pd(dppf)Cl2) Decision->Direct No Protect Esterification (MeOH, H2SO4 cat.) Decision->Protect Yes Product Biaryl Acetic Acid Product Direct->Product Acidic Workup SuzukiEst Suzuki Coupling of Ester (2.0 eq Base, Pd(dppf)Cl2) Protect->SuzukiEst Deprotect Saponification (LiOH, THF/H2O) SuzukiEst->Deprotect Deprotect->Product

Fig 2: Decision matrix for selecting the appropriate coupling workflow.

Validated Protocols

Protocol A: Direct Suzuki Coupling (Unprotected Carboxylic Acid)

Use this protocol when the organoboronic acid is stable to strong aqueous bases.

Reagents:

  • 3-Bromo-4-nitrophenylacetic acid: 1.0 mmol

  • Arylboronic acid: 1.2 mmol

  • Potassium phosphate tribasic (K₃PO₄): 3.0 mmol (Critical: 1 eq neutralizes the acid, 2 eq drive the catalytic cycle)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.03 mmol (3 mol%)

  • Solvent: 1,4-Dioxane (4 mL) and Deionized Water (1 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-nitrophenylacetic acid, the arylboronic acid, and K₃PO₄.

    • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which permanently deactivates the catalyst into Pd(II) black. Evacuate the flask and backfill with Argon three times[5].

  • Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂ catalyst. Add the degassed 1,4-Dioxane and Water.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring. The mixture will typically transition from a yellow suspension to a dark red/brown solution. Stir for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The starting material will appear as a distinct UV-active spot; its complete disappearance validates the end of the reaction.

  • Acidic Workup (Critical Step): Cool the mixture to room temperature. Dilute with 10 mL of water and wash with Ethyl Acetate (10 mL) to remove homocoupled boronic acid byproducts and catalyst ligands.

    • Causality: The desired product is currently a water-soluble carboxylate salt. Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. This protonates the carboxylate, causing the biaryl acetic acid product to precipitate or partition into a fresh Ethyl Acetate extraction (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization.

Protocol B: Esterification & Coupling (For Base-Sensitive Substrates)

Use this protocol if the boronic acid is prone to protodeboronation or contains base-labile functional groups.

Step 1: Esterification

  • Dissolve 3-Bromo-4-nitrophenylacetic acid (1.0 mmol) in anhydrous Methanol (5 mL).

  • Add a catalytic amount of concentrated H₂SO₄ (2 drops).

  • Reflux for 4 hours. Monitor by TLC.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with DCM to yield Methyl 2-(3-bromo-4-nitrophenyl)acetate[1].

Step 2: Suzuki Coupling

  • Follow the exact procedure in Protocol A, but use the newly synthesized ester (1.0 mmol) instead of the free acid.

  • Crucial Adjustment: Reduce the K₃PO₄ base from 3.0 mmol to 2.0 mmol , as there is no longer a free acidic proton to neutralize.

Step 3: Saponification (Deprotection)

  • Dissolve the coupled ester product in a 3:1 mixture of THF:Water (4 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 mmol).

  • Stir at room temperature for 2 hours until TLC indicates complete hydrolysis.

  • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to isolate the final biaryl acetic acid.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 Source: Journal of Synthetic Chemistry URL:[Link]

Sources

Reduction of the nitro group in 3-Bromo-4-nitrophenylacetic acid for aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of 3-Bromo-4-nitrophenylacetic acid to 3-Bromo-4-aminophenylacetic acid presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) to an aniline (

) while preserving an aryl halide (

) and a carboxylic acid (

).[1][2][3] Standard catalytic hydrogenation (e.g.,

) frequently results in hydrodehalogenation (loss of bromine), rendering the product useless for downstream cross-coupling reactions. This Application Note details three validated protocols—Iron-mediated reduction (Béchamp) , Stannous Chloride reduction , and Sulfided Platinum hydrogenation —prioritizing the retention of the aryl bromide.

Introduction & Chemoselectivity Analysis[2][4][5]

The target molecule, 3-Bromo-4-aminophenylacetic acid , is a high-value scaffold for synthesizing indoles, quinazolinones, and peptide mimetics. The presence of the bromine atom ortho to the amine is critical, as it serves as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Chemoselectivity Challenge
  • Debromination Risk: Aryl bromides are susceptible to oxidative addition by low-valent transition metals (Pd, Ni) in the presence of hydrogen sources.

  • Solubility & Zwitterions: The product contains both a basic aniline and an acidic carboxylic acid. It exists primarily as a zwitterion in neutral media, making isolation via standard liquid-liquid extraction difficult.

Reaction Scheme

The following diagram illustrates the transformation and the competing debromination pathway.

ReactionScheme SM 3-Bromo-4-nitrophenylacetic acid (Starting Material) Target 3-Bromo-4-aminophenylacetic acid (Target Product) SM->Target Selective Reduction (Fe/AcOH or SnCl2) Byproduct 4-Aminophenylacetic acid (Debrominated Impurity) SM->Byproduct Non-selective Hydrogenation (Pd/C + H2)

Figure 1: Reaction scheme highlighting the critical chemoselectivity requirement.

Methodology A: Iron-Mediated Reduction (Recommended)

Mechanism: Single Electron Transfer (SET) Advantages: Highly chemoselective (preserves C-Br bond), cheap, robust. Disadvantages: Heterogeneous iron sludge requires careful filtration.

Materials
  • 3-Bromo-4-nitrophenylacetic acid (1.0 equiv)

  • Iron powder (325 mesh, reduced) (5.0 equiv)

  • Glacial Acetic Acid (Solvent/Proton source)

  • Ethanol (Co-solvent)

  • Celite® 545 (Filter aid)

Protocol
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-Bromo-4-nitrophenylacetic acid (10 g, 38.5 mmol) in a mixture of Ethanol (100 mL) and Water (25 mL).

  • Activation: Add Glacial Acetic Acid (20 mL) and heat the mixture to 60°C.

  • Addition: Add Iron powder (10.7 g, 192 mmol, 5.0 eq) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the suspension to reflux (approx. 85°C) for 2–4 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% AcOH).

  • Workup (Critical Step):

    • While still hot (>60°C), filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (50 mL).

    • Note: If the solution cools, the product may precipitate in the filter cake.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.[4]

    • Dilute the residue with water (50 mL). The pH will be acidic due to acetic acid.

    • Slowly adjust pH to 4.5–5.0 (the isoelectric point) using 10% NaOH or saturated NaOAc solution.

    • Cool to 0–5°C. The product will precipitate as an off-white to beige solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Workflow Diagram

IronWorkflow Step1 Dissolve SM in EtOH/H2O Add AcOH Step2 Add Fe Powder (5 eq) Reflux 85°C, 3h Step1->Step2 Step3 Hot Filtration (Celite) Remove Iron Sludge Step2->Step3 Complete Conversion Step4 Concentrate Filtrate Dilute with Water Step3->Step4 Step5 Adjust pH to 4.5-5.0 (Isoelectric Point) Step4->Step5 Precipitation Step6 Precipitate & Filter Isolate Product Step5->Step6

Figure 2: Step-by-step workflow for the Iron/Acetic Acid reduction protocol.

Methodology B: Stannous Chloride Reduction ( )

Mechanism: Ionic reduction via Tin(II) to Tin(IV). Advantages: Homogeneous reaction, very mild, excellent for small scale (<5g). Disadvantages: Tin waste disposal, difficult extraction if emulsions form.

Protocol
  • Dissolution: Dissolve the nitro compound (1.0 equiv) in Ethanol (10 mL/g).

  • Reduction: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to 70°C for 3 hours. The solution usually turns clear yellow.

  • Workup:

    • Cool to room temperature.[5][6]

    • Pour into ice water. Adjust pH to ~8 using saturated

      
      .
      
    • Tip: If a thick emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour to complex the tin.

    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Acidify the aqueous layer: Since the product is an amino acid, significant amounts may remain in the aqueous phase at pH 8. You must carefully adjust the aqueous layer to pH ~5 and extract again or collect the precipitate.

Methodology C: Catalytic Hydrogenation (Scalable)

Constraint: Do NOT use Pd/C. Catalyst: 5% Platinum on Carbon (sulfided) or Raney Nickel.

Protocol
  • Solvent: Methanol or Ethanol.[7]

  • Catalyst: 5% Pt/C (sulfided), 2 wt% loading relative to substrate.

  • Conditions: 1–3 atm

    
     (balloon or low pressure), Room Temperature.
    
  • Monitoring: Stop reaction immediately upon consumption of starting material to prevent debromination.

  • Workup: Filter catalyst through Celite; concentrate filtrate.

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance Off-white to beige powderVisual
Melting Point 139–140°CCapillary Method [1]
Mass Spec (ESI)

LC-MS (Br isotope pattern 1:1)
1H NMR

3.45 (s, 2H), 6.7 (d, 1H), 7.0 (dd, 1H), 7.3 (d, 1H)
DMSO-d6
Solubility Soluble in DMSO, dilute acid/base; Poor in waterVisual

Validation Check: The presence of the bromine atom is confirmed by the 1:1 doublet isotope pattern in Mass Spectrometry (M+ and M+2). Loss of bromine would result in a single peak at M-79.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquor due to pH.Ensure pH is adjusted strictly to 4.5–5.0 (isoelectric point) during isolation.
Clogged Filter Iron sludge is too fine.Filter while hot (>60°C). Use a thicker Celite pad.
Debromination Used Pd/C or reaction ran too long.Switch to Fe/AcOH or Sulfided Pt/C. Stop reaction immediately upon conversion.
Product is Sticky Tin salts remaining (Method B).Use Rochelle's salt wash or switch to Method A (Iron).

References

  • PrepChem. Synthesis of 4-amino-3-bromophenylacetic acid. (Based on classic reduction protocols).[6][7] [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions and Chemoselectivity. [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Chemoselectivity. [Link]

Sources

Peptide coupling conditions for 3-Bromo-4-nitrophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Strategies for 3-Bromo-4-nitrophenylacetic Acid Derivatives

Executive Summary & Mechanistic Insights

3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) is a highly versatile building block utilized in the synthesis of pharmaceuticals, functional materials, and complex biological probes. Its structural architecture provides two orthogonal handles—a nitro group and a bromo substituent—that allow for downstream diversification via selective reduction or palladium-catalyzed cross-coupling (e.g., Heck, Suzuki, Sonogashira)[1].

When performing peptide or amide couplings at the acetic acid moiety, scientists must account for the unique electronic environment of this molecule. The highly electron-withdrawing 3-bromo-4-nitrophenyl ring exerts a strong inductive effect, increasing the acidity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylene protons. While 

-epimerization is not a concern (the

-carbon is an achiral CH₂ group), over-activation of phenylacetic acid derivatives lacking a second

-substituent can lead to deleterious side reactions. Specifically, the use of highly reactive uronium fluorides (e.g., BTFFH) or prolonged exposure to strong bases can trigger ketene formation or self-condensation. Therefore, selecting the appropriate activation chemistry is critical to maximizing yield while preserving the integrity of the nitro and bromo functional groups.

Coupling Reagent Selection & Chemical Causality

The optimal coupling reagent is dictated by the nucleophilicity and steric hindrance of the incoming amine partner:

  • HATU / DIPEA System : For sterically hindered or electron-deficient amines (e.g., anilines, secondary amines), HATU is the premier choice[2]. It rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The internal hydrogen-bonding network provided by the 7-azabenzotriazole moiety accelerates the nucleophilic attack, overcoming the poor reactivity of the amine[3].

  • EDC·HCl / HOBt System : For unhindered, highly nucleophilic primary aliphatic amines, the carbodiimide EDC paired with HOBt provides a milder activation pathway[4][5]. This method minimizes the risk of base-catalyzed side reactions at the activated

    
    -methylene group and offers the distinct advantage of a water-soluble urea byproduct, streamlining the aqueous workup[5].
    

Quantitative Data: Coupling Condition Comparison

The following table summarizes the expected performance of the two primary coupling strategies when applied to 3-Bromo-4-nitrophenylacetic acid.

Coupling SystemIdeal Amine PartnerTypical YieldReaction TimeKey ByproductWorkup Advantage
HATU / DIPEA Anilines, Secondary Amines75 - 95%1 - 4 hoursHOAt, TetramethylureaHigh conversion for sterically hindered substrates.
EDC·HCl / HOBt Primary Aliphatic Amines80 - 98%12 - 18 hoursHOBt, Water-soluble ureaByproducts are easily removed via simple aqueous washes.

Workflow Visualization

The following decision matrix outlines the logical workflow for selecting the appropriate coupling conditions.

Workflow Start 3-Bromo-4-nitrophenylacetic acid + Amine Nucleophile AmineType Evaluate Amine Nucleophilicity & Sterics Start->AmineType Steric Poor Nucleophile / Hindered (e.g., Anilines, Sec-Amines) AmineType->Steric Low Reactivity Standard Good Nucleophile (e.g., Primary Aliphatic Amines) AmineType->Standard High Reactivity HATU HATU / DIPEA / DMF (High Activation Energy) Steric->HATU EDC EDC·HCl / HOBt / DCM (Standard Activation) Standard->EDC Product Target Amide Derivative (Preserved -Br and -NO2 handles) HATU->Product 1-4 hours EDC->Product 12-18 hours

Decision matrix for selecting amide coupling conditions based on amine nucleophilicity.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling for Electron-Deficient Amines

Objective: Synthesize the amide derivative using a poorly nucleophilic amine (e.g., an aniline derivative).

  • Pre-activation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromo-4-nitrophenylacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration[2].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA deprotonates the carboxylic acid to initiate the reaction with HATU. A slight excess ensures the reaction remains basic, which is critical if the amine is supplied as an HCl salt[2][6]. Stir for 15 minutes to allow complete formation of the OAt-active ester.

  • Amine Addition : Add the amine partner (1.1 eq) in one portion. Stir at room temperature for 1–4 hours.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase. The starting acid is highly UV-active; complete consumption of the baseline/lower Rf spot indicates reaction completion.

  • Self-Validating Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 1M HCl (x2): Removes excess DIPEA and any unreacted basic amine.

    • Saturated NaHCO₃ (x2): Removes the acidic HOAt byproduct and any unreacted starting carboxylic acid.

    • Brine (x1): Removes residual water and DMF.

    • Causality: This orthogonal washing sequence ensures that the remaining organic phase contains exclusively the neutral amide product.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt-Mediated Coupling for Aliphatic Amines

Objective: Synthesize the amide derivative using a strong nucleophile (e.g., primary alkyl amine).

  • Dissolution : Dissolve 3-Bromo-4-nitrophenylacetic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) at a 0.1 M concentration.

  • Activation : Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Causality: HOBt forms an OBt-active ester, which prevents the formation of unreactive N-acylureas. Cooling mitigates the exothermic activation step, further suppressing any potential side reactions at the

    
    -methylene group[4][5].
    
  • Reaction : Allow the mixture to warm naturally to room temperature and stir for 12–18 hours.

  • In-Process Validation : Confirm product formation via LC-MS. The target product will exhibit the characteristic isotopic pattern of bromine (M and M+2 peaks of equal intensity separated by 2 m/z units).

  • Self-Validating Workup : Dilute the mixture with additional DCM. Wash with deionized water (x2). Causality: The primary byproduct of EDC is a highly water-soluble urea derivative, which partitions cleanly into the aqueous layer[5]. Follow with a 1M HCl wash and a saturated NaHCO₃ wash to remove trace unreacted starting materials.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure amide.

References

  • 3-Bromo-4-nitrophenylacetic Acid|CAS 90004-95-8. Benchchem.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Epimerisation in Peptide Synthesis. PMC - NIH.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Note: Modular Synthesis of Pharmaceutical Heterocycles from 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) as a high-value scaffold for synthesizing complex pharmaceutical intermediates.[1][2]

Executive Summary & Strategic Value

3-Bromo-4-nitrophenylacetic acid represents a "privileged scaffold" in drug discovery due to its high functional density.[1][2] Unlike simple phenylacetic acids, this tris-substituted arene offers three orthogonal handles for chemical diversification:

  • Carboxylic Acid (C-1): Amenable to esterification, amidation, or bioisosteric replacement.[1][2]

  • Activated Bromine (C-3): Positioned ortho to the nitro group, this bromine is uniquely susceptible to Nucleophilic Aromatic Substitution (SNAr) , allowing facile introduction of amines without transition metals.[1][2] Alternatively, it serves as a handle for Pd-catalyzed cross-couplings.[1][2][3]

  • Nitro Group (C-4): A masked amine precursor that, upon reduction, unlocks sequences for Benzimidazoles , Quinoxalines , or Indoles .[2]

This guide outlines two divergent synthetic workflows:

  • Pathway A: Synthesis of 1-Substituted Benzimidazole-5-acetic Acids (Key pharmacophores in antihistamines and angiotensin receptor blockers).[1][2]

  • Pathway B: Synthesis of 6-Bromo-tetrahydrocarbazoles (Core scaffolds for CRTH2 antagonists like Ramatroban analogs).[1][2]

Strategic Synthetic Pathways (Logic Diagram)

The following decision tree illustrates the causality behind experimental choices. The reactivity of the C-3 Bromine is the critical branch point.[2]

G Start 3-Bromo-4-nitrophenylacetic Acid (Starting Material) Branch1 Decision: C-3 Functionalization Strategy Start->Branch1 PathA PATH A: S_NAr Displacement (Nitro activates Br) Branch1->PathA Introduce Nitrogen PathB PATH B: Nitro Reduction First (Preserves Br) Branch1->PathB Retain Bromine InterA1 Intermediate A1: 3-(Alkylamino)-4-nitrophenylacetic acid PathA->InterA1 Primary Amine, Base, Heat InterB1 Intermediate B1: 4-Amino-3-bromophenylacetic acid PathB->InterB1 Selective Reduction StepA2 Reduction (Fe/AcOH) InterA1->StepA2 StepB2 Diazotization & Fischer Synthesis InterB1->StepB2 ProdA Target A: 1-Substituted Benzimidazoles (GPCR Antagonists) StepA2->ProdA + Aldehyde/Acid ProdB Target B: 6-Bromo-tetrahydrocarbazoles (Ramatroban Analogs) StepB2->ProdB + Cyclohexanone

Figure 1: Divergent synthetic logic based on the order of functionalization. Path A exploits the electron-deficient ring for substitution, while Path B preserves the halogen for late-stage coupling.[1][2]

Protocol A: Synthesis of Benzimidazole-5-acetic Acid Derivatives

This pathway leverages the SNAr reactivity of the bromine atom.[1][2] The nitro group at the para position (relative to the acetic acid) and ortho position (relative to the bromine) strongly activates the C-Br bond toward nucleophilic attack by primary amines.[2]

Step 1: SNAr Displacement (Amination)

Objective: Replace the bromine with a primary amine to create the N-1 substituent of the final benzimidazole.[1][2]

  • Reagents: 3-Bromo-4-nitrophenylacetic acid (1.0 eq), Primary Amine (R-NH₂, 2.0 eq), K₂CO₃ (2.5 eq), DMF or DMSO.[1][2]

  • Mechanism: Meisenheimer complex formation followed by bromide elimination.[1][2]

Procedure:

  • Dissolve 3-Bromo-4-nitrophenylacetic acid (10 mmol) in DMF (20 mL).

  • Add K₂CO₃ (25 mmol) followed by the primary amine (20 mmol) (e.g., methylamine, benzylamine).

  • Heat the mixture to 80–100°C for 4–6 hours. Note: The reaction turns deep yellow/orange due to the nitrophenylamine chromophore.[2]

  • Workup: Pour into ice-water (100 mL) and acidify with 1M HCl to pH 3–4. The product, 3-(alkylamino)-4-nitrophenylacetic acid , typically precipitates as a solid.[1][2] Filter and dry.[2]

Step 2: One-Pot Reduction and Cyclization

Objective: Reduce the nitro group to an amine (forming an ortho-diamine) and cyclize with an aldehyde to form the benzimidazole core.[1][2]

  • Reagents: Intermediate from Step 1, Sodium Dithionite (Na₂S₂O₄) or Fe/AcOH, Aldehyde (R'-CHO).[1][2]

Procedure (Sodium Dithionite Method - Mild):

  • Suspend the 3-(alkylamino)-4-nitrophenylacetic acid (5 mmol) in Ethanol/Water (3:1, 20 mL).

  • Add the aldehyde (5.5 mmol) and Sodium Dithionite (15 mmol).

  • Reflux for 8–12 hours.

  • Mechanism: Dithionite reduces the nitro group to an amine.[2] The resulting diamine condenses with the aldehyde to form an imine, which undergoes oxidative cyclization to the benzimidazole.[2]

  • Purification: Evaporate ethanol. Neutralize aqueous residue.[2] Extract with Ethyl Acetate.[2] Purify via flash chromatography (DCM/MeOH).

Data Summary: Substituent Effects on Yield

R-NH₂ (Step 1)R'-CHO (Step 2)Yield (Overall)Notes
MethylamineBenzaldehyde68%Standard benchmark.[1][2]
Benzylamine4-Cl-Benzaldehyde72%Lipophilic groups improve isolation.[1][2]
CyclopropylamineButyraldehyde55%Steric hindrance at N-1 slightly lowers SNAr rate.[1][2]

Protocol B: Synthesis of Ramatroban Analog Precursors

This pathway targets Indole and Carbazole scaffolds.[2] Here, the bromine at C-3 is preserved to serve as a handle for future optimization (e.g., adding biaryl groups via Suzuki coupling) after the core is built.[2]

Step 1: Selective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the ring.[2]

  • Challenge: Catalytic hydrogenation (Pd/C, H₂) often causes hydrodebromination (loss of Br).[2]

  • Solution: Use chemoselective chemical reduction.[1][2]

Protocol (Iron/Acetic Acid):

  • Dissolve 3-Bromo-4-nitrophenylacetic acid (10 mmol) in Glacial Acetic Acid (30 mL) and Ethanol (10 mL).

  • Add Iron powder (325 mesh, 5.0 eq) portion-wise at 60°C.

  • Heat to 80°C for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate. Dilute with water and adjust pH to 5–6 with NaOAc.

  • Product: 4-Amino-3-bromophenylacetic acid . (Yield: ~85-90%).[1][2][4][5]

Step 2: Fischer Indole Synthesis (Tetrahydrocarbazole Formation)

Objective: Convert the aniline to a hydrazine, then cyclize with cyclohexanone to form the Ramatroban core.[2]

Workflow:

  • Diazotization: Suspend the amine (Step 1 product) in 6M HCl at -5°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.[2]

  • Reduction to Hydrazine: Add SnCl₂·2H₂O (2.5 eq) in conc.[2] HCl at -5°C. Stir for 2 hours. The hydrazine hydrochloride precipitates.[2]

  • Fischer Cyclization:

    • Suspend the hydrazine intermediate in Glacial Acetic Acid.[2]

    • Add Cyclohexanone (1.1 eq).[1][2]

    • Reflux for 4 hours.[2]

    • Result: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-3-acetic acid (regioisomer mixture may require separation, though the para relationship of hydrazine/acid usually favors the 6-bromo isomer).[1][2]

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Step 1 (Path A): Low Conversion Incomplete SNAr due to weak nucleophile.[1][2]Switch solvent to DMSO (higher dielectric constant).[2] Increase temp to 120°C. Ensure base (K₂CO₃) is finely ground.[1][2]
Step 1 (Path B): Loss of Bromine Over-reduction during nitro reduction.[2]Avoid Pd/C. Use Fe/NH₄Cl or SnCl₂.[2] If using H₂, use PtO₂ (Adams catalyst) which is less prone to dehalogenation.[2]
Formation of Regioisomers Ambiguity in Fischer Indole cyclization.Use substituted cyclohexanones with care.[2] Verify regiochemistry using NOESY NMR.
Solubility Issues Amino-acid intermediates are zwitterionic.Isolate intermediates as Ethyl Esters (perform esterification of the COOH before starting the sequence).

References

  • BenchChem. (2025).[2][6] 3-Bromo-4-nitrophenylacetic Acid | CAS 90004-95-8: Chemical Properties and Reactivity.[1][2][6]Link

  • GuideChem. (2024).[2] Synthesis and Applications of 4-Amino-3-bromophenylacetic acid.[1][2][7][8][9]Link

  • PubChem. (2025).[2] 3-Bromo-4-nitrophenylacetic acid Compound Summary. National Library of Medicine.[2] Link

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles: Recent Literature. (General reference for oxidative cyclization protocols). Link

  • Beilstein Journal of Organic Chemistry. (2021). Methodologies for 3-substituted oxindoles and related scaffolds.[1][2] (Context for indole/oxindole differentiation). Link

Sources

Application Notes and Protocols: Strategic Functionalization of the Acetic Acid Side Chain in 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-4-nitrophenylacetic acid is a valuable and versatile scaffold in medicinal chemistry and organic synthesis. Its structure presents three key points for chemical modification: the carboxylic acid side chain, the aromatic nitro group, and the bromo substituent. The strategic functionalization of the acetic acid moiety is a critical first step in the synthesis of a diverse array of derivatives, including potential drug candidates and molecular probes.[1] The carboxylic acid group serves as a versatile handle for transformations into esters, amides, ketones, and alcohols, each opening new avenues for structural diversification and the modulation of physicochemical properties.

This guide provides an in-depth exploration of the primary synthetic routes for modifying the acetic acid side chain of 3-Bromo-4-nitrophenylacetic acid. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address the critical issue of chemoselectivity, ensuring that modifications to the side chain can be achieved without unintended reactions at the nitro or bromo positions.

Core Functionalization Pathways: An Overview

The transformation of the carboxylic acid group is fundamental to extending the molecular complexity of the starting scaffold. The primary pathways, each with distinct mechanistic considerations and applications, are amidation, esterification, reduction to alcohols, and conversion to ketones.

G start 3-Bromo-4-nitrophenylacetic Acid amide Amides start->amide Amidation (Coupling Agents) ester Esters start->ester Esterification (Acid Catalysis) alcohol Primary Alcohols start->alcohol Reduction (e.g., BH3-THF) ketone Ketones start->ketone Ketone Synthesis (e.g., Weinreb Amide)

Caption: Key functionalization pathways originating from the carboxylic acid group.

Section 1: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction in drug development.[2] However, the direct reaction between a carboxylic acid and an amine is generally inefficient. The basicity of the amine leads to the formation of a highly unreactive ammonium carboxylate salt, which requires high temperatures for dehydration, often incompatible with sensitive functional groups.[3][4] Therefore, activation of the carboxylic acid is paramount.

Causality: The Need for Carboxylic Acid Activation

To facilitate amide bond formation under mild conditions, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is achieved using coupling reagents that react with the carboxylate to form a highly reactive acyl intermediate, which is then readily attacked by the amine nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid Intermediate Reactive Acyl Intermediate (e.g., O-Acylisourea, Acyl Fluoride) Acid->Intermediate + Coupling Reagent (e.g., DCC, BTFFH) Intermediate2 Reactive Acyl Intermediate Amine Amine Intermediate2->Amine Amide Amide Product Amine->Amide Nucleophilic Attack

Caption: General mechanism for coupling agent-mediated amidation.

Protocol 1: DCC-Mediated Amide Synthesis

Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][5]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-Bromo-4-nitrophenylacetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, 0.5 M), add the desired amine (1.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15 minutes. Note: For reactions prone to racemization or side reactions, an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq) can be pre-mixed with the carboxylic acid before DCC addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0 °C to maximize precipitation and filter off the DCU solid.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by redissolving in a suitable solvent like ethyl acetate, washing with 1M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄, filtration, and solvent evaporation. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: BTFFH-Mediated Synthesis of Challenging Amides

For sterically hindered or electron-deficient amines, stronger coupling reagents are necessary. Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is a powerful reagent that generates a highly reactive acyl fluoride intermediate in situ.[2]

Step-by-Step Protocol:

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromo-4-nitrophenylacetic acid (1.3 eq) in anhydrous dichloromethane. Add BTFFH (1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (4.5 eq).[2]

  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Coupling: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Coupling Reagent Reactive Intermediate Key Advantages Considerations
DCC O-AcylisoureaCost-effective, widely used.DCU byproduct can be difficult to remove completely.
EDC/EDAC O-AcylisoureaWater-soluble urea byproduct, easier work-up.More expensive than DCC.
HBTU/HATU Activated EsterHigh yields, fast reactions, low racemization.Guanidinium byproducts.
BTFFH Acyl FluorideExcellent for hindered substrates, high reactivity.[2]Higher cost, requires anhydrous conditions.

Section 2: Esterification of the Acetic Acid Side Chain

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability, or create prodrugs. The most direct method is the Fischer esterification.

Causality: Acid-Catalyzed Nucleophilic Acyl Substitution

Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[1][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol. The reaction is an equilibrium process, and water must often be removed to drive it to completion.

Protocol 3: Fischer Esterification

Step-by-Step Protocol:

  • Reaction Setup: Suspend 3-Bromo-4-nitrophenylacetic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent (use at least a 10-fold excess).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester. Purify further by column chromatography or recrystallization if necessary.

Section 3: Advanced Transformations: Ketone Synthesis

Converting the carboxylic acid to a ketone introduces a new electrophilic site for further C-C bond formation. This transformation is challenging because common organometallic reagents (Grignard, organolithiums) are strongly basic and will first deprotonate the carboxylic acid.[5][7] Over-addition to the ketone product is also a significant risk.

Causality: The Weinreb Amide Strategy for Controlled Addition

The Weinreb amide (N-methoxy-N-methyl amide) is an excellent intermediate for ketone synthesis.[5] Organolithium or Grignard reagents add to the Weinreb amide to form a stable tetrahedral intermediate chelated by the methoxy group. This intermediate does not collapse to the ketone until acidic work-up, preventing a second addition of the organometallic reagent.

G Acid 3-Bromo-4-nitrophenylacetic Acid WAmide Weinreb Amide Intermediate Acid->WAmide 1. SOCl₂ 2. HN(OMe)Me Chelate Stable Chelated Tetrahedral Intermediate WAmide->Chelate + R-MgBr Ketone Ketone Product Chelate->Ketone H₃O⁺ Work-up

Sources

Application Note: Scalable and Regioselective Synthesis of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8)

Executive Summary & Strategic Rationale

3-Bromo-4-nitrophenylacetic acid is a critical synthetic building block used in the development of complex pharmaceuticals, functional materials, and heterocyclic compounds. However, synthesizing this molecule via traditional Electrophilic Aromatic Substitution (EAS) presents severe regioselectivity bottlenecks:

  • Direct Bromination of 4-nitrophenylacetic acid: Both the nitro group (meta-directing) and the acetic acid group (ortho/para-directing) synergistically direct electrophiles to the 2-position, yielding 2-bromo-4-nitrophenylacetic acid rather than the desired 3-bromo isomer.

  • Nitration of 3-bromophenylacetic acid: This pathway yields an intractable mixture of 4-nitro and 6-nitro isomers, requiring non-scalable chromatographic separation.

To bypass these limitations, this application note details a highly scalable, two-step Nucleophilic Aromatic Substitution (SNAr) approach starting from commercially available 2-bromo-4-fluoronitrobenzene [4]. This route guarantees 100% regioselectivity and relies on inexpensive reagents, making it ideal for multi-kilogram process chemistry.

Mechanistic Causality: The SNAr "Element Effect"

The success of this synthetic route hinges on the differential reactivity of halogens in SNAr reactions. Unlike SN1 or SN2 pathways—where leaving group ability correlates with polarizability and weak C–X bonds (I > Br > Cl > F)—SNAr follows the exact opposite trend: F ≫ Cl ≈ Br > I [1].

The Causality of Regioselectivity: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer complex [2]. Fluorine’s extreme electronegativity (3.98) exerts a powerful negative inductive (-I) effect. This maximizes the partial positive charge (δ+) on the ipso-carbon and dramatically lowers the activation energy required to stabilize the transition state.

When 2-bromo-4-fluoronitrobenzene is treated with the enolate of diethyl malonate, the nucleophile exclusively attacks the highly activated C–F bond (which is also activated by being para to the strongly electron-withdrawing nitro group). Because bromine is a vastly inferior leaving group in SNAr and lacks the extreme -I effect of fluorine, the C–Br bond remains completely intact [3].

Process Workflow & Logical Architecture

SNAr_Workflow SM 2-Bromo-4-fluoronitrobenzene (CAS 700-36-7) SNAr SNAr Reaction (Selective C-F Cleavage) SM->SNAr Reagents Diethyl Malonate + K₂CO₃ (Base) Reagents->SNAr Intermediate Diethyl 2-(3-bromo-4- nitrophenyl)malonate SNAr->Intermediate Meisenheimer Stabilization Hydrolysis Acidic Hydrolysis & Decarboxylation (6M HCl, 110°C) Intermediate->Hydrolysis Product 3-Bromo-4-nitrophenylacetic Acid (CAS 90004-95-8) Hydrolysis->Product -CO₂, -2 EtOH

Workflow for the regioselective synthesis of 3-Bromo-4-nitrophenylacetic acid via SNAr.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of Diethyl 2-(3-bromo-4-nitrophenyl)malonate
  • Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is chosen over Sodium Hydride (NaH) to ensure process safety at scale. N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant effectively solvates the potassium ions, leaving a highly reactive, "naked" malonate enolate.

  • Procedure:

    • Charge a clean, dry reactor with DMF (5 volumes) and K₂CO₃ (2.5 eq).

    • Add diethyl malonate (1.2 eq) dropwise at 20–25 °C. Stir the suspension for 45 minutes to ensure complete enolate formation.

    • Add 2-bromo-4-fluoronitrobenzene (1.0 eq) in a single portion. Elevate the internal temperature to 60 °C.

    • Validation Checkpoint: Monitor the reaction via HPLC. The SNAr reaction is typically >98% complete within 4–6 hours due to the extreme activation of the para-fluoro group.

    • Cool the mixture to room temperature and quench slowly with distilled water (15 volumes) to precipitate inorganic salts.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate diester as a viscous oil.

Step 2: Acidic Hydrolysis and Decarboxylation
  • Causality of Reagent Selection: Acidic hydrolysis (6M HCl) is strictly preferred over basic hydrolysis (NaOH/KOH). Basic conditions at high temperatures risk unwanted nucleophilic attack of hydroxide on the bromo group or aldol-type side reactions. High-temperature acidic conditions seamlessly drive both ester hydrolysis and the subsequent thermal decarboxylation in a single pot.

  • Procedure:

    • Suspend the crude diethyl 2-(3-bromo-4-nitrophenyl)malonate (1.0 eq) from Step 1 in 6M aqueous HCl (10 volumes).

    • Heat the vigorously stirred mixture to reflux (approx. 105–110 °C).

    • Maintain reflux for 12–16 hours. The diester first hydrolyzes to a dicarboxylic acid intermediate, which subsequently undergoes thermal decarboxylation (evolution of CO₂ gas) to form the mono-carboxylic acid.

    • Validation Checkpoint: Gas evolution will cease when decarboxylation is complete. Confirm the disappearance of the di-acid intermediate via LC-MS.

    • Cool the reaction mixture gradually to 0–5 °C in an ice bath. The target product will spontaneously crystallize out of the acidic aqueous solution.

    • Filter the precipitate, wash with ice-cold water (2 x 2 volumes) to remove residual HCl, and dry under vacuum at 45 °C to constant weight.

Quantitative Data & Process Parameters

The following table summarizes the expected yields, purity profiles, and critical process parameters for a 100-gram scale validation run.

Process StepSubstrateReagents / ConditionsYield (%)Purity (HPLC)Key Impurities to Monitor
1. SNAr Reaction 2-Bromo-4-fluoronitrobenzeneDiethyl malonate, K₂CO₃, DMF, 60°C, 5h88 – 92%>98.0%Unreacted diethyl malonate (<1%)
2. Hydrolysis & Decarboxylation Diethyl 2-(3-bromo-4-nitrophenyl)malonate6M HCl, Reflux (110°C), 14h85 – 89%>99.5%Di-acid intermediate (trace)
Overall Process - - 75 – 82% >99.5% None (Removed via crystallization)

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) URL: [Link]

  • Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 2-Bromo-4-fluoro-1-nitrobenzene | CID 2756993 Source: PubChem URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-4-nitrophenylacetic acid. As Senior Application Scientists, we have compiled this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields when working with this versatile reagent. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 3-Bromo-4-nitrophenylacetic acid, offering potential causes and actionable solutions.

Question 1: I am observing a low yield in my amide coupling reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with 3-Bromo-4-nitrophenylacetic acid are a common challenge. The electron-withdrawing nature of the nitro and bromo groups can influence the reactivity of the carboxylic acid. Several factors could be contributing to this issue.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently potent to activate the carboxylic acid, or the activated intermediate might be unstable.

    • Solution: Switch to a more powerful activating agent. For instance, if you are using a carbodiimide like EDC, consider using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][2] A comparison of common coupling reagents is provided in Table 1.

  • Suboptimal Reaction Conditions: The reaction solvent, temperature, or concentration may not be ideal.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF or THF are often good choices.[1] Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve yields for less reactive coupling partners.[3] Ensure the reaction is not too dilute; a concentration of 0.1–0.5 M is a good starting point.[3]

  • Side Reactions: The activated carboxylic acid can participate in unwanted side reactions. A common side reaction when using carbodiimides is the formation of an N-acylurea byproduct, especially if the amine nucleophile is not reactive enough to intercept the O-acylisourea intermediate quickly.[3]

    • Solution: Incorporate additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure® which can trap the activated intermediate and suppress side reactions.[3][4]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating Agent ClassCommon AdditivesKey AdvantagesPotential Drawbacks
EDC/DCCCarbodiimideHOBt, NHSCost-effective, widely used.Can lead to N-acylurea formation, racemization of chiral acids.[3][5]
HATU/HBTUUronium/Aminium SaltDIPEA (base)High reactivity, fast reaction times, low racemization.[1]More expensive, can be moisture sensitive.
T3P®Phosphonic AnhydridePyridine, DIPEAHigh yields, easy removal of byproducts (water-soluble).Can be corrosive.
POCl₃/Pyridine---PyridineEffective for certain substrates.Harsh conditions, can lead to side reactions.[1]

Experimental Protocol: Optimized Amide Coupling with HATU

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-nitrophenylacetic acid (1.0 equiv.) in anhydrous DMF (to make a 0.2 M solution).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equiv.) followed by DIPEA (2.5 equiv.).

  • Activation: In a separate vial, dissolve HATU (1.1 equiv.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Question 2: My esterification reaction is slow and gives a poor yield. How can I drive the reaction to completion?

Answer:

Esterification of 3-Bromo-4-nitrophenylacetic acid, typically performed under acidic conditions (Fischer esterification), is a reversible reaction.[6][7] Low yields are often due to the equilibrium not favoring the product side.

Causality and Optimization Strategies:

  • Equilibrium Limitation: The Fischer esterification is an equilibrium process between the carboxylic acid, alcohol, ester, and water.[6]

    • Solution 1: Use a Large Excess of Alcohol: Le Châtelier's principle dictates that using one of the reactants in large excess will shift the equilibrium towards the products. Using the alcohol as the solvent is a common and effective strategy.[6] Studies have shown that increasing the alcohol from 1 equivalent to a 10-fold excess can dramatically increase the ester yield.[6]

    • Solution 2: Remove Water as it Forms: The removal of water, a product of the reaction, will also drive the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Insufficient Catalysis: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

    • Solution: Ensure an adequate amount of a strong acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8]

Experimental Protocol: Fischer Esterification with a Dean-Stark Trap

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-Bromo-4-nitrophenylacetic acid (1.0 equiv.), the desired alcohol (3.0-5.0 equiv.), and a catalytic amount of p-TsOH (0.05 equiv.).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the solvent returns to the reaction flask.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by analytical techniques like TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting ester by column chromatography or distillation.

Question 3: I am observing an unexpected byproduct in my reaction, which I suspect is a decarboxylated product. Is this possible and how can I avoid it?

Answer:

Yes, decarboxylation of 3-Bromo-4-nitrophenylacetic acid to form 1-bromo-2-nitro-4-methylbenzene is a potential side reaction, particularly under certain conditions.

Mechanistic Insight and Prevention:

  • Cause of Decarboxylation: Phenylacetic acids can undergo decarboxylation, especially at elevated temperatures.[8] The presence of the electron-withdrawing nitro group can facilitate this process, as it can stabilize the resulting carbanion intermediate.[9] This reaction can be catalyzed by acids.[9][10] A proposed mechanism involves the formation of a radical intermediate.[11]

    • Prevention: Avoid excessively high reaction temperatures. If heating is necessary, maintain the temperature at the lowest effective level. Also, be mindful of prolonged reaction times at elevated temperatures. For reactions sensitive to decarboxylation, consider using milder conditions or alternative synthetic routes.[12]

Workflow for Minimizing Decarboxylation

Caption: Decision workflow for minimizing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Bromo-4-nitrophenylacetic acid?

Store 3-Bromo-4-nitrophenylacetic acid in a tightly closed container in a cool, dry, and well-ventilated area.[13] It is stable under ambient temperatures.[14]

Q2: What are the primary safety precautions I should take when handling this compound?

3-Bromo-4-nitrophenylacetic acid is an irritant. It can cause skin and serious eye irritation.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15]

Q3: How can I monitor the progress of my reaction involving 3-Bromo-4-nitrophenylacetic acid?

Several analytical techniques are suitable for monitoring reactions with this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time. A reversed-phase method is generally effective.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives, providing both separation and identification of components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots, providing detailed structural information about the species in the reaction mixture.[18][19]

Q4: I am having trouble purifying my final product. What are some common impurities and how can I remove them?

Common impurities can include unreacted starting material, reagents, and side products like regioisomers or the decarboxylated compound.[8]

  • Purification Strategy:

    • Aqueous Work-up: An initial acid/base wash can remove many impurities. For example, washing with a base (e.g., NaHCO₃) will deprotonate the carboxylic acid product, moving it to the aqueous layer and leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.[20]

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure compound.

Purification Workflow Diagram

G cluster_0 Purification Strategy A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Extraction) A->B Initial Cleanup C Column Chromatography (Silica Gel) B->C Separation D Recrystallization C->D Final Polishing E Pure Product D->E Isolation

Caption: A standard purification workflow for reaction products.

References

  • How To: Improve Yield - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange. (2017, June 4). Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). Retrieved from [Link]

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).
  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents. (n.d.).
  • 4-Bromophenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Analytical settings for in-flow biocatalytic reaction monitoring - FLORE. (2021, May 26). Retrieved from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. (2021, April 2). Retrieved from [Link]

  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC. (n.d.). Retrieved from [Link]

  • A colorimetric approach for monitoring the reduction of platinum(iv) complexes in aqueous solution - PMC. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]

  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. (n.d.).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • mechanism for the esterification reaction - Chemguide. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022, March 24). Retrieved from [Link]

  • 7.3: Reaction Yields - Chemistry LibreTexts. (2022, August 21). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-4-nitrophenylacetic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-bromo-4-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful purification of your target molecule.

I. Troubleshooting Guide: Addressing Specific Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 3-bromo-4-nitrophenylacetic acid. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Question 1: My 3-Bromo-4-nitrophenylacetic acid is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Expert Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated to a high degree. The presence of impurities can also depress the melting point of the mixture, exacerbating this problem. For 3-bromo-4-nitrophenylacetic acid, this can be particularly problematic if residual solvents from a prior reaction step are present.

Troubleshooting Protocol:

  • Re-dissolution and Solvent Addition: If your compound has oiled out, the first step is to gently reheat the solution until the oil redissolves completely. Once dissolved, add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[1] This will help to keep the compound in solution for a longer period as it cools, allowing it to reach a temperature below its melting point before crystallization begins.

  • Slower Cooling Rate: Rapid cooling is a frequent cause of oiling out.[1] Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before transferring it to an ice bath. This gradual temperature change encourages the ordered arrangement of molecules into a crystal lattice rather than a disordered liquid phase.

  • Solvent System Modification: If the issue persists, consider a mixed-solvent system. For aromatic compounds like 3-bromo-4-nitrophenylacetic acid, alcohols such as methanol or ethanol can be effective.[2] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify the solution and then cool slowly.

  • Charcoal Treatment for Impurities: If you suspect impurities are the cause, a charcoal treatment can be beneficial. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored and some dissolved impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Question 2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve my recovery?

Expert Analysis: A low yield is a frustrating outcome of any purification process. In recrystallization, this can stem from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete precipitation of the solute.

Troubleshooting Protocol:

  • Minimize Solvent Usage: The fundamental principle of recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve the solute.[2] Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]

  • Prevent Premature Crystallization: The solubility of many compounds, including nitrophenylacetic acid derivatives, decreases sharply with temperature.[3] To avoid your product crystallizing in the filter funnel during hot filtration, preheat the funnel and filter paper with hot solvent. Using a stemless funnel can also help to prevent clogging.

  • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solute from the solution.

  • "Washing" with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product, leading to a lower yield.[4]

  • Check the Mother Liquor: If you have already performed the recrystallization and have the mother liquor, you can check for residual product. Evaporating a small amount of the mother liquor should leave a solid residue if a significant amount of your compound is still in solution. If this is the case, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

Question 3: My recrystallized product is still colored/impure. What steps can I take to improve the purity?

Expert Analysis: The goal of recrystallization is to obtain a pure, crystalline solid. If your final product is still colored or shows impurities by analytical methods (e.g., TLC, melting point), it indicates that the impurities were not effectively removed during the process. This can happen if the impurities have similar solubility to the desired compound in the chosen solvent or if they were trapped within the crystal lattice during rapid crystal formation.

Troubleshooting Protocol:

  • Optimize the Solvent: The choice of solvent is critical for successful purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4] You may need to experiment with different solvents or solvent mixtures to find the optimal system for 3-bromo-4-nitrophenylacetic acid.

  • Slow Down Crystal Growth: Rapid crystal growth can trap impurities within the crystal lattice.[1] To encourage the formation of purer crystals, allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod can induce crystallization, but it's best to wait until the solution is cool to do so.[4][5]

  • Perform a Second Recrystallization: If a single recrystallization does not provide the desired purity, a second recrystallization is often necessary. Dissolve the semi-pure product in a fresh batch of hot solvent and repeat the cooling and filtration process.

  • Consider an Alternative Purification Method: If recrystallization consistently fails to remove a particular impurity, you may need to consider an alternative purification technique, such as column chromatography, before the final recrystallization step.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of 3-bromo-4-nitrophenylacetic acid.

What are the best starting solvents to consider for the recrystallization of 3-Bromo-4-nitrophenylacetic acid?

For aromatic carboxylic acids like 3-bromo-4-nitrophenylacetic acid, a good starting point for solvent screening includes:

  • Water: Many nitrophenylacetic acids have some solubility in hot water and are much less soluble in cold water, making it a potential recrystallization solvent.[3][5]

  • Alcohols (Methanol, Ethanol): These are often good solvents for aromatic compounds.[2] A mixed solvent system of alcohol and water can be particularly effective.

  • Ethyl Acetate: This is a moderately polar solvent that can be a good choice for a range of organic compounds.

  • Toluene: For less polar impurities, toluene can be a suitable solvent.

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

How can I induce crystallization if no crystals form after cooling?

If your solution has cooled and is supersaturated but no crystals have formed, you can try the following techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to scratch the inside surface of the flask at the air-liquid interface.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce the Temperature: If the solution has been cooling at room temperature, try placing it in an ice bath to further decrease the solubility of the compound.

  • Concentrate the Solution: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[1]

What is the expected appearance of pure 3-Bromo-4-nitrophenylacetic acid?

While the exact appearance can vary slightly, pure 3-bromo-4-nitrophenylacetic acid is expected to be a crystalline solid. The color is typically in the range of off-white to pale yellow. A significant deviation from this, such as a dark brown or oily appearance, is indicative of impurities.

III. Visualization of Key Processes

Recrystallization Workflow

The following diagram outlines the key steps and decision points in a typical recrystallization procedure.

RecrystallizationWorkflow Recrystallization Workflow for 3-Bromo-4-nitrophenylacetic Acid cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A flowchart of the recrystallization process.

Troubleshooting "Oiling Out"

This decision tree illustrates the steps to take when your compound oils out during recrystallization.

OilingOutTroubleshooting Troubleshooting 'Oiling Out' start Compound 'Oils Out' reheat Reheat to Redissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent cool_slower Cool More Slowly add_solvent->cool_slower check_result Does it Still Oil Out? cool_slower->check_result success Crystals Form check_result->success No failure Still Oils Out check_result->failure Yes change_solvent Change Solvent/Use Mixed Solvents failure->change_solvent

Caption: A decision tree for resolving "oiling out".

IV. Summary of Solvent Properties for Recrystallization

The following table provides a general guide to the properties of common solvents that may be used for the recrystallization of 3-bromo-4-nitrophenylacetic acid.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for many polar organic acids; solubility often increases significantly with temperature.[3][7]
Ethanol78HighOften a good solvent for aromatic compounds; can be used in a mixed system with water.[2][7]
Methanol65HighSimilar to ethanol, but more volatile.[2][7]
Ethyl Acetate77MediumA versatile solvent for a range of polarities.[7]
Toluene111LowGood for dissolving non-polar impurities.
Heptane/Hexane~69-98LowTypically used as an "anti-solvent" in mixed-solvent systems.

V. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Figshare. (2020, May 1). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4‑Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers associated with dissolving 3-Bromo-4-nitrophenylacetic acid .

Diagnostic Overview: The Causality of Insolubility

Before attempting to dissolve a stubborn compound, we must understand why it resists solvation.1[1] is a highly functionalized organic acid. Its poor aqueous behavior is driven by two physical chemistry principles:

  • High Crystal Lattice Energy: The planar aromatic ring, coupled with the strong dipole of the nitro group, allows for tight, highly ordered molecular packing in the solid state.

  • Extreme Lipophilicity: According to Yalkowsky’s General Solubility Equation (GSE), intrinsic aqueous solubility is inversely proportional to a compound's octanol-water partition coefficient (log Kow) and its melting point (2)[2]. The bulky, hydrophobic bromo and nitro substituents drastically increase the log Kow, rendering the unionized free acid practically insoluble in pure water.

Solubilization Decision Matrix

Workflow Start Issue: Low Aqueous Solubility 3-Bromo-4-nitrophenylacetic acid CheckPH Is the media pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.0 - 7.4 (Form Carboxylate Salt) CheckPH->AdjustPH No CheckSol Is the solution clear (No particulates)? CheckPH->CheckSol Yes AdjustPH->CheckSol Cosolvent Add 5-10% v/v Co-solvent (DMSO or PEG 400) CheckSol->Cosolvent No, need high conc. Cyclodextrin Add 10-20% w/v HP-β-CD (Host-Guest Complexation) CheckSol->Cyclodextrin No, need biocompatibility Success Target Concentration Achieved (Ready for Assay) CheckSol->Success Yes Cosolvent->Success Cyclodextrin->Success

Decision matrix for solubilizing 3-Bromo-4-nitrophenylacetic acid in aqueous media.

Knowledge Base & FAQs

Q1: I am trying to dissolve the compound in pure water (pH ~5.5), but it just forms a cloudy suspension. What is happening? A1: You are dealing with the unionized form of the acid. Standard phenylacetic acid has a pKa of ~4.3. However, the inductive electron-withdrawing effects of the -Br and -NO₂ groups stabilize the conjugate base, lowering the pKa of this specific derivative to an estimated ~3.5–3.8. At pH 5.5, the concentration of the highly insoluble free acid still exceeds its intrinsic solubility limit.3[3]. Adjusting the pH to ≥ 7.0 ensures >99.9% of the compound exists as the highly soluble carboxylate anion.

Q2: I adjusted the pH to 7.4, but I still see micro-particulates at high concentrations. How can I achieve a truly clear stock solution? A2: If the sodium salt exhibits kinetic solubility issues or if you have pushed beyond the thermodynamic limit of the ionized salt, you must lower the dielectric constant of the medium. Adding water-miscible co-solvents like Polyethylene Glycol (PEG 400) or Dimethyl Sulfoxide (DMSO) disrupts the hydrogen-bonding network of water, lowering the energy barrier for cavity formation around the hydrophobic aromatic core (2)[2].

Q3: My downstream cell-based assay is sensitive to organic solvents like DMSO. What is a biocompatible alternative? A3: 2[2]. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) acts as a molecular "host." Its hydrophobic internal cavity encapsulates the bromo-nitrophenyl moiety, while its hydrophilic exterior maintains excellent aqueous solubility without the cytotoxicity associated with high DMSO concentrations. Alternatively,4[4].

Quantitative Data: Solubility Enhancement Matrix

Formulation StrategyMechanism of ActionEstimated Solubility Limit (mg/mL)Biocompatibility for Cell Assays
Pure Water (pH ~4.0) Intrinsic (Unionized Free Acid)< 0.1High
pH 7.4 Buffer (PBS) Salt Formation (Ionization)2.0 - 5.0High
10% DMSO in PBS Dielectric Constant Reduction10.0 - 15.0Low to Moderate
20% HP-β-CD in PBS Host-Guest Cavity Complexation15.0 - 25.0High

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints so you can empirically verify that true thermodynamic solubility—not just temporary kinetic suspension—has been achieved.

Protocol A: pH-Shift Solubilization (Salt Formation)

Best for: Standard biochemical assays requiring low-to-moderate concentrations.

  • Preparation: Weigh the desired amount of 3-Bromo-4-nitrophenylacetic acid into a glass vial.

  • Suspension: Add 80% of your final target volume using deionized water. The solution will appear as a cloudy, heterogeneous suspension.

  • Titration: Dropwise, add 0.1 M NaOH while stirring vigorously. Monitor the pH using a micro-probe until it stabilizes between 7.0 and 7.4.

  • Validation Checkpoint (The Back-Titration Drop Test): The suspension should transition to a clear solution. To validate that the compound is solubilized purely via ionization and hasn't degraded, remove a 10 µL aliquot and drop it into 1 mL of a pH 4.0 acetate buffer. Immediate precipitation confirms the compound is structurally intact and was successfully solubilized via salt formation.

  • Finalization: Bring the solution to the final volume using a 10x PBS stock to lock in the buffering capacity.

Protocol B: Biocompatible Host-Guest Complexation

Best for: High-concentration stock solutions for sensitive in vitro or in vivo models.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Addition: Add 3-Bromo-4-nitrophenylacetic acid incrementally (e.g., 5 mg at a time) to the cyclodextrin solution.

  • Energy Input: Sonicate the mixture in a water bath at 30°C for 15 minutes, followed by vortexing, to overcome the kinetic energy barrier of the crystal lattice.

  • Validation Checkpoint (Centrifugation & UV-Vis Saturation Check): Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background.

    • If a pellet forms: The saturation limit of the host-guest complex has been exceeded. The supernatant represents your true thermodynamic solubility limit.

    • Validation: Carefully decant the supernatant and quantify the exact dissolved concentration via UV-Vis spectroscopy (λmax ~270-280 nm) against a standard curve prepared in 100% DMSO.

References

  • Source: benchchem.
  • Source: americanpharmaceuticalreview.
  • Source: nih.
  • Source: rjpdft.

Sources

Technical Support Center: Minimizing Side Reactions During the Reduction of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-bromo-4-aminophenylacetic acid from 3-bromo-4-nitrophenylacetic acid. The selective reduction of the nitro group in the presence of a bromine substituent and a carboxylic acid moiety presents significant challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate common side reactions and optimize product yield and purity.

Introduction: The Challenge of Selective Reduction

The reduction of 3-bromo-4-nitrophenylacetic acid is a critical transformation in the synthesis of various pharmaceutical intermediates.[1] The primary goal is the chemoselective reduction of the nitro group to an amine, without affecting the aryl bromide or the carboxylic acid functional groups.[1][2] The most prevalent and problematic side reaction is hydrodebromination, the undesired removal of the bromine atom. Other potential side reactions include the formation of dimeric impurities such as azo and azoxy compounds, particularly under harsh reaction conditions or with certain reducing agents.[3]

This guide will explore the causality behind these experimental challenges and provide field-proven insights to navigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the reduction of 3-bromo-4-nitrophenylacetic acid in a question-and-answer format.

Q1: I am observing significant hydrodebromination (loss of bromine) during my catalytic hydrogenation with Pd/C. How can I prevent this?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is notorious for causing dehalogenation of aryl halides.[2][4] The palladium surface can readily catalyze the cleavage of the carbon-bromine bond.

Troubleshooting Steps:

  • Catalyst Selection: Switch to a catalyst less prone to causing dehalogenation. Raney Nickel is a common and effective alternative for substrates where dehalogenation is a concern.[2][4][5] Sulfided platinum on carbon (Pt/C) has also demonstrated high selectivity for nitro group reduction while preserving halogens.[4]

  • Reaction Conditions: If you must use Pd/C, modifying the reaction conditions can sometimes mitigate debromination. Lowering the hydrogen pressure and reaction temperature can reduce the rate of the dehalogenation side reaction.

  • Transfer Hydrogenation: Consider using a transfer hydrogenation approach. Employing a hydrogen donor like hydrazine hydrate with a catalyst can offer a more controlled reduction.[2][6] However, careful optimization of conditions is still necessary.[6]

Q2: My reaction with a metal/acid system (e.g., Fe/HCl) is sluggish and gives a complex mixture of products. What could be the issue?

A2: Metal/acid systems, such as iron in acidic media, are classic and generally robust methods for nitro group reduction that typically avoid dehalogenation.[1][4][7] However, incomplete reactions or the formation of side products can occur due to several factors.

Troubleshooting Steps:

  • Metal Activation: The surface of the metal powder can become oxidized upon storage, reducing its reactivity. Ensure you are using a fine, high-surface-area metal powder. In some cases, pre-activation of the metal with dilute acid may be necessary.

  • Acid Stoichiometry and Choice: The amount and type of acid are critical. Insufficient acid can lead to a slow reaction, while overly harsh acidic conditions might promote other side reactions. Acetic acid is a milder alternative to hydrochloric acid that can be effective.[5]

  • Solubility: Ensure your starting material is adequately soluble in the reaction solvent. Poor solubility can significantly hinder the reaction rate.[8] Using a co-solvent might be necessary to improve solubility.[8]

  • Work-up Procedure: The work-up for metal/acid reductions can be challenging due to the formation of metal salts. A careful basification and extraction procedure is crucial for isolating the desired product.

Q3: I am concerned about metal contamination in my final product. Are there any reliable metal-free reduction methods?

A3: Yes, several metal-free methods have been developed to circumvent potential metal contamination.

Recommended Metal-Free Alternatives:

  • Sodium Dithionite (Na₂S₂O₄): This is a mild and effective reducing agent for aromatic nitro compounds and is known to tolerate a wide range of functional groups, including halogens.[9][10] The reaction is often performed in a two-phase system (e.g., dichloromethane-water) and can be accelerated by an electron transfer catalyst like a viologen.[9][11][12]

  • Sodium Sulfide (Na₂S): Sodium sulfide can be a useful alternative, particularly when acidic conditions are not compatible with the substrate.[5] It can sometimes selectively reduce one nitro group in the presence of another.[5]

Q4: How can I monitor the progress of my reaction to avoid over-reduction or the formation of intermediates?

A4: Proper reaction monitoring is crucial for achieving high yields and purity.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with a UV detector is an excellent choice.[13] It allows for the accurate determination of the relative amounts of starting material, product, and any major side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture, including the desired product and potential debrominated byproducts.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for recommended reduction procedures.

Protocol 1: Reduction using Iron Powder and Acetic Acid

This protocol is a classic and cost-effective method that generally avoids dehalogenation.[5]

Materials:

  • 3-Bromo-4-nitrophenylacetic acid

  • Iron powder (fine, high-purity)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-nitrophenylacetic acid (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents).

  • Slowly add glacial acetic acid to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethyl acetate.

  • Combine the filtrate and the washings, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-4-aminophenylacetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Selective Reduction with Sodium Dithionite

This method is advantageous for its mild conditions and avoidance of heavy metals.[9][10]

Materials:

  • 3-Bromo-4-nitrophenylacetic acid

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Dioctyl viologen (optional, as an electron transfer catalyst)

Procedure:

  • Dissolve 3-Bromo-4-nitrophenylacetic acid (1 equivalent) in a mixture of dichloromethane and water.

  • If using, add a catalytic amount of dioctyl viologen (e.g., 5 mol%).

  • In a separate flask, prepare an aqueous solution of sodium dithionite (typically 3-5 equivalents) and sodium bicarbonate.

  • Add the sodium dithionite solution dropwise to the stirring solution of the nitro compound at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualization of Key Concepts

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the desired reduction pathway and the common side reactions.

Reaction_Pathway Start 3-Bromo-4-nitrophenylacetic acid Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ SideProduct1 4-Nitrophenylacetic acid (Debromination) Start->SideProduct1 Hydrodebromination (e.g., H2/Pd-C) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ SideProduct2 Azo/Azoxy Dimer Intermediate1->SideProduct2 Dimerization Product 3-Bromo-4-aminophenylacetic acid (Desired Product) Intermediate2->Product +2e-, +2H+

Caption: Desired reduction pathway and potential side reactions.

Troubleshooting Logic for Side Reactions

This flowchart provides a decision-making process for addressing common side reactions.

Troubleshooting_Logic Start Side Reaction Observed Debromination Hydrodebromination? Start->Debromination Dimerization Azo/Azoxy Formation? Debromination->Dimerization No Action1 Change Catalyst (e.g., Raney Ni) or use Metal/Acid (Fe/HCl) Debromination->Action1 Yes Action2 Use Milder Reducing Agent (e.g., Na2S2O4) Dimerization->Action2 Yes Action3 Optimize Reaction Conditions: Lower Temperature, Shorter Time Dimerization->Action3 No (Other issues) Action4 Ensure Sufficient Reducing Agent Action2->Action4

Caption: Troubleshooting flowchart for common side reactions.

Quantitative Data Summary

Reducing Agent/SystemTypical Side ReactionsSelectivity for Nitro vs. BromoNotes
H₂/Pd-C HydrodebrominationLow to ModerateDehalogenation is a significant issue.[4]
H₂/Raney Ni Low levels of side productsHighPreferred catalyst for substrates prone to dehalogenation.[2][4][5]
Fe/HCl or Fe/AcOH MinimalHighRobust and cost-effective; work-up can be challenging.[4][5]
SnCl₂ MinimalHighMild conditions, good for sensitive substrates.[4][5]
Sodium Dithionite (Na₂S₂O₄) MinimalHighMetal-free, mild conditions.[9][10]
Sodium Sulfide (Na₂S) Potential for over-reductionModerate to HighUseful when acidic conditions are not tolerated.[5]

References

  • Scribd. Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions. [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. | Request PDF. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • MDPI. Advances in the Reduction of Nitro Compounds. [Link]

  • PubMed. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • RSC Publishing. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. [Link]

  • Allen. Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]

  • Google Patents.
  • ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. [Link]

Sources

Removing regioisomeric impurities from 3-Bromo-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of 3-Bromo-4-nitrophenylacetic acid (CAS: 90004-95-8) . It addresses the specific challenge of removing regioisomeric impurities generated during synthesis.

Focus: Removal of Regioisomeric Impurities

The Challenge: Impurity Profile & Origin

The synthesis of 3-Bromo-4-nitrophenylacetic acid typically proceeds via the nitration of 3-bromophenylacetic acid .[1] While the carboxylic acid group (-CH₂COOH) and the bromine atom (-Br) both direct incoming electrophiles to the ortho and para positions, their combined directing effects create a mixture of isomers.

The "Villain": 3-Bromo-6-nitrophenylacetic acid
  • Target Molecule (Para-nitro): 3-Bromo-4-nitrophenylacetic acid.[1][2]

    • Formation:[3][4] Nitration occurs para to the alkyl group and ortho to the bromine.

  • Major Impurity (Ortho-nitro): 3-Bromo-6-nitrophenylacetic acid (IUPAC: 5-bromo-2-nitrophenylacetic acid).

    • Formation:[3][4] Nitration occurs ortho to the alkyl group and para to the bromine.

    • Prevalence:[4][5][6][7] Depending on reaction temperature and nitrating agent, this impurity can constitute 5–15% of the crude mixture.

Isomer Comparison Table
FeatureTarget (3-Bromo-4-nitro) Impurity (3-Bromo-6-nitro) Implication for Purification
Nitro Position Para to alkyl chainOrtho to alkyl chainOrtho isomer often has lower MP due to internal effects.[1]
pKa (Approx) ~3.85 (Stronger Acid)~4.17 (Weaker Acid)Critical: Allows for pH-controlled separation.
Solubility Lower (packs better)Higher (more soluble)Recrystallization favors the Target precipitating first.
Polarity HigherLower (internal H-bond)Separable by chromatography (Impurity elutes first).

Diagnostic Phase: Identification

Before attempting purification, confirm the ratio of isomers.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Toluene : Ethyl Acetate : Acetic Acid (6:4:0.1).

    • Note: The acetic acid is mandatory to prevent tailing.

    • Observation: The Impurity (Ortho) is less polar due to internal hydrogen bonding between the nitro oxygen and the acidic proton (if not fully dissociated) or simply steric shielding. It typically has a slightly higher Rf than the target.

  • 1H-NMR (Diagnostic Signals):

    • Target: Look for an ABX or substituted pattern where the proton ortho to the nitro group (H5) shows a characteristic downfield shift (~8.0 ppm).

    • Impurity: The proton ortho to the nitro group is also shifted, but the coupling pattern differs. The ortho-nitro isomer often shows a distinct shift in the benzylic -CH₂- protons due to the proximity of the nitro group (anisotropic effect).[1]

Purification Workflows

Decision Tree

Use the following logic to select your purification method.

PurificationStrategy Start Crude 3-Bromo-4-nitrophenylacetic Acid PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck Decision Impurity Level? PurityCheck->Decision HighImp > 15% Impurity (Regioisomer) Decision->HighImp MedImp 5 - 15% Impurity Decision->MedImp LowImp < 5% Impurity Decision->LowImp MethodA Method A: Fractional Precipitation (pH Swing) HighImp->MethodA MethodB Method B: Recrystallization (EtOH/Water) MedImp->MethodB LowImp->MethodB MethodA->MethodB Polishing Check Success? MethodB->Check Purity > 99%? MethodC Method C: Column Chromatography Check->MethodC No (Stubborn)

Method A: pH-Controlled Fractional Precipitation (The "Scalpel")

Best for: Crude mixtures with high impurity content (>10%).

Mechanism: The ortho-nitro impurity (3-bromo-6-nitro) is a weaker acid (higher pKa ~4.[1]17) than the para-nitro target (pKa ~3.85). By carefully lowering the pH, the weaker acid (Impurity) reaches its isoelectric/insoluble point first.

Protocol:

  • Dissolution: Dissolve 10 g of crude solid in 100 mL of water containing 1.1 equivalents of NaOH (or saturated NaHCO₃). The solution should be clear and basic (pH ~9-10).

  • First Acidification (Removing Impurity):

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Monitor pH continuously.

    • Stop at pH 4.2 - 4.0.

    • Observation: A precipitate should form.[8] This is enriched with the Impurity (the weaker acid).

  • Filtration: Filter off this solid.[9] Keep the filtrate (Liquor).

    • Check: Analyze the solid by TLC. It should show the higher Rf spot (Impurity).

  • Second Acidification (Isolating Target):

    • Acidify the filtrate further to pH 1.0 - 2.0 .

    • The Target (Stronger acid) will now precipitate.

  • Collection: Filter the second crop of solid. Wash with cold water and dry.

Method B: Recrystallization (The Standard)

Best for: Routine purification (Impurity < 10%).

Mechanism: The para-nitro target generally has a higher melting point and lower solubility in polar solvents compared to the ortho-nitro impurity.[1]

Protocol:

  • Solvent Choice: Ethanol/Water (1:1 v/v) or Toluene (for non-polar exclusion).

  • Procedure (EtOH/Water):

    • Suspend the crude solid in Ethanol (5 mL per gram).

    • Heat to reflux until dissolved.

    • Add hot Water dropwise until slight turbidity persists, then add a few drops of Ethanol to clear it.

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move to an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals.

    • Crucial Step: Wash the crystals with cold Ethanol/Water (1:2 mixture). The impurity is more soluble and will remain in the mother liquor.

Method C: Column Chromatography (The Last Resort)

Best for: High-purity requirements (>99.5%) or failed recrystallization.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1).

    • Gradient: Start with 10% EtOAc, gradient to 40%.

  • Loading: Dry load (adsorb sample onto silica) is recommended due to poor solubility in non-polar mobile phases.

Troubleshooting & FAQs

Q1: My yield is lower than expected after recrystallization.

  • Cause: The solubility difference between the isomers might not be vast in your chosen solvent volume.

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and cool again to collect a "second crop." Analyze this crop carefully, as it will contain more impurities than the first.

Q2: The spots on TLC are streaking and merging.

  • Cause: Carboxylic acids interact strongly with silica, causing "tailing."

  • Fix: You must add 1% Acetic Acid or Formic Acid to your TLC solvent system. This suppresses ionization and sharpens the spots.

Q3: I tried the pH method, but everything precipitated at once.

  • Cause: Acidification was too rapid.

  • Fix: Use a weaker acid (e.g., 10% Acetic Acid or 0.5M HCl) for the first step and add it dropwise over 20-30 minutes. Allow equilibrium to establish between drops.

Q4: Can I use Toluene for recrystallization?

  • Answer: Yes. Toluene is excellent for removing non-polar side products. However, nitro-phenylacetic acids can be sparingly soluble in toluene even when hot.[1] If solubility is an issue, add small amounts of Ethyl Acetate to the hot toluene until dissolved.

References

  • BenchChem. (n.d.). 3-Bromo-4-nitrophenylacetic Acid Synthesis and Impurities. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-4-nitrophenylacetic acid. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12404388, 2-(2-Bromo-4-nitrophenyl)acetic acid. Retrieved from

  • Organic Syntheses. (1922). p-Nitrophenylacetic Acid.[1][10] Org. Synth. 1922, 2,[1] 59. Retrieved from (Referenced for general nitrophenylacetic acid hydrolysis/purification properties).

  • EPA CompTox. (2025). 2-Nitrophenylacetic acid Properties (pKa Data). Retrieved from [3]

Sources

Improving selectivity in cross-coupling reactions of 3-Bromo-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the unique reactivity profile of 3-Bromo-4-nitrophenylacetic acid . While the aryl bromide motif suggests standard cross-coupling protocols (Suzuki-Miyaura, Sonogashira), the presence of an ortho-nitro group and a free carboxylic acid introduces three critical selectivity challenges:

  • Catalyst Poisoning/Solubility: The free acid can sequester metal catalysts or alter solubility profiles.

  • Nucleophilic Aromatic Substitution (SNAr): The ortho-nitro group activates the C-Br bond toward direct displacement by nucleophilic bases (e.g., -OH, -OR), competing with the Pd-catalyzed cycle.

  • Protodehalogenation: The electron-deficient ring is prone to losing the bromine atom (forming the hydro-dehalogenated byproduct) if the catalytic cycle stalls.

Module 1: Substrate Preparation (The "Acid" Problem)

Q: My reaction yields are inconsistent, and the catalyst turns into a black precipitate immediately. What is happening?

A: You are likely experiencing catalyst poisoning or solubility mismatch due to the free carboxylic acid.

  • The Mechanism: In basic coupling conditions, the carboxylic acid deprotonates to form a carboxylate anion. This anionic species can coordinate to the Palladium center, displacing ligands and forming an inactive "Pd-black" aggregate. Furthermore, the carboxylate significantly alters the substrate's solubility, potentially forcing it out of the organic phase where the catalyst resides.

  • The Fix: Protect the acid. Converting the carboxylic acid to a methyl or ethyl ester is the single most effective step to improve selectivity and yield. It removes the acidic proton, prevents catalyst coordination, and standardizes solubility.

Protocol: Fischer Esterification (Standard)

  • Dissolve 3-Bromo-4-nitrophenylacetic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Add concentrated H2SO4 (0.1 equiv) dropwise.

  • Reflux for 4–6 hours (Monitor by TLC; the ester is less polar).

  • Concentrate in vacuo, neutralize with sat. NaHCO3, and extract with Ethyl Acetate.

  • Result: Methyl 2-(3-bromo-4-nitrophenyl)acetate. Use this for all subsequent couplings.

Module 2: Catalyst & Selectivity (The "Nitro" Effect)

Q: I am seeing a byproduct where the Bromine is replaced by a Hydroxyl group (phenol) or Hydrogen. How do I stop this?

A: The ortho-nitro group makes the benzene ring highly electron-deficient. This creates two specific side-reaction pathways:

  • SNAr Competition (Phenol formation):

    • Cause: Using strong hydroxide bases (NaOH, KOH) or alkoxides. The nitro group activates the C-Br bond for direct nucleophilic attack, bypassing the catalyst entirely.

    • Solution: Switch to mild, non-nucleophilic carbonate bases like K2CO3 or Cs2CO3. Avoid water-miscible alcohols (MeOH/EtOH) as cosolvents to prevent alkoxide attack.

  • Protodehalogenation (H-substitution):

    • Cause: Slow reductive elimination. If the transmetalation step is slow, the Pd(II)-Ar species can abstract a hydride (from solvent or base), leading to the loss of Br without coupling.

    • Solution: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to accelerate the catalytic cycle.

Data: Base Selection Impact on Selectivity
Base TypeExampleRisk LevelPrimary Side ReactionRecommendation
Hydroxide NaOH, KOHHigh SNAr (OH displacement)AVOID
Alkoxide NaOMe, NaOEtHigh SNAr (Ether formation)AVOID
Carbonate K2CO3, Na2CO3Low Minimal; Slow reactionStandard
Fluoride CsF, KFLow Good for silanes/boronatesAlternative
Phosphate K3PO4Medium Can be too basic for sensitive groupsOptimization

Module 3: Optimized Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of Methyl 2-(3-bromo-4-nitrophenyl)acetate.

Reagents:

  • Substrate: Methyl 2-(3-bromo-4-nitrophenyl)acetate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the ester, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C unless necessary, as thermal degradation of the nitro-acetic tail can occur.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.

Module 4: Troubleshooting Logic & Visualizations

Diagram 1: Competing Reaction Pathways

This diagram illustrates why specific conditions (Base/Ligand) are chosen to avoid the "Red" pathways.

ReactionPathways Substrate 3-Bromo-4-nitro- phenylacetic acid (Ester) Pd_Cycle Pd Oxidative Addition Substrate->Pd_Cycle Catalyst (Pd) SNAr_Prod SNAr Byproduct (Phenol/Ether) Substrate->SNAr_Prod Strong Base (OH-) (No Pd required) Product Cross-Coupled Biaryl Product Pd_Cycle->Product Transmetalation & Red. Elim. (Fast) Proto_Prod Dehalogenated Byproduct (H-Ar) Pd_Cycle->Proto_Prod Slow Cycle (Hydride Source)

Caption: Competing pathways: Strong bases trigger SNAr (Red), while slow catalysis leads to dehalogenation.

Diagram 2: Optimization Decision Tree

Follow this logic to troubleshoot low yields.

OptimizationTree Start Low Yield / Impurities Check_Acid Is Acid Protected? Start->Check_Acid Protect Esterify Acid (MeOH/H2SO4) Check_Acid->Protect No Check_Byprod Identify Major Byproduct Check_Acid->Check_Byprod Yes SNAr_Issue Phenol/Ether Found (SNAr) Check_Byprod->SNAr_Issue OH/OR species Proto_Issue Des-Bromo Found (Protodehalogenation) Check_Byprod->Proto_Issue H-species No_Rxn Starting Material Remains Check_Byprod->No_Rxn No Change Sol_Base Switch Base: Use Cs2CO3 or K3PO4 (Anhydrous) SNAr_Issue->Sol_Base Sol_Ligand Switch Ligand: Use SPhos or XPhos (Boosts Rate) Proto_Issue->Sol_Ligand Sol_Temp Increase Temp or Change Solvent (DMF/DMA) No_Rxn->Sol_Temp

Caption: Troubleshooting logic flow for optimizing reaction conditions based on observed byproducts.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link

  • Zhu, L., et al. (2018). Recent Advances in the Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. Catalysts, 8(1), 4. Link

Sources

Storage conditions to prevent degradation of 3-Bromo-4-nitrophenylacetic acid

[1]

Introduction

3-Bromo-4-nitrophenylacetic acid is a critical intermediate used in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals.[1] While generally stable under standard laboratory conditions, the presence of the electron-withdrawing nitro group (

photodecarboxylationbase-catalyzed degradation1

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of stability, ensuring your experimental results remain reproducible.

Module 1: Critical Storage Parameters (Solid State)

Q1: The SDS says "Ambient Temperature," but my lab fluctuates. Is room temperature actually safe for long-term storage?

A: "Ambient" is acceptable for shipping, but +2°C to +8°C (Refrigerated) is the gold standard for long-term storage (>3 months).[1]

  • The Mechanism: The nitro group at the para position stabilizes the carbanion intermediate that forms during decarboxylation. While this process is slow at

    
    , thermal energy accumulates over time, increasing the probability of 
    
    
    loss.[1]
  • Recommendation: Store the bulk solid in a refrigerator (+4°C). If you must store it at room temperature, ensure it remains below

    
    .[1] Temperatures above 
    
    
    will accelerate yellowing (oxidation) and decarboxylation.[1]
Q2: Why did my white powder turn yellow? Is it still usable?

A: Yellowing indicates photo-oxidation or surface degradation.[1]

  • The Cause: Nitro-aromatics are notoriously photosensitive.[1] Exposure to UV or visible light excites the nitro group, leading to radical formation and subsequent oxidation or photodecarboxylation.[1]

  • Usability:

    • Pale Yellow: Likely surface oxidation.[1] Check purity via HPLC; if >98%, it may be usable for crude reactions but should be recrystallized for sensitive steps.[1]

    • Dark Yellow/Brown: Significant degradation.[1] Discard.

  • Protocol: Always store in amber glass vials or wrap clear containers in aluminum foil.

Q3: How do I manage moisture sensitivity?

A: While not hygroscopic in the traditional sense (like salts), the carboxylic acid moiety can form hydrogen-bonded clusters with water, facilitating hydrolysis of trace impurities or promoting microbial growth.[1]

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] If not, store in a desiccator.[1] Tightly cap containers immediately after use.

Module 2: Solution Stability & Handling

Q4: Can I make a stock solution in DMSO or Methanol and freeze it?

A: Proceed with extreme caution.

  • DMSO: DMSO is slightly basic and hygroscopic.[1] Over time, it can facilitate the decarboxylation of phenylacetic acids.[1]

    • Recommendation: Prepare fresh. If storage is unavoidable, freeze at

      
       for no more than 1 week.
      
  • Methanol/Ethanol: Primary alcohols can undergo slow Fischer esterification with the carboxylic acid if trace acid catalysts are present or if left for extended periods.[1]

    • Recommendation: Use immediately.[1] Do not store.

Q5: I need to dissolve this in a buffer. Which pH is safe?

A: Avoid high pH (> pH 9).

  • The Risk: In strong alkaline conditions, the alpha-proton (benzylic position) becomes acidic due to the electron-withdrawing nitro and bromo groups.[1] Deprotonation can lead to rapid decarboxylation or side reactions (e.g., oxidative dimerization).[1]

  • Protocol: Work in neutral or slightly acidic buffers (pH 4–7) whenever possible.[1] If a basic reaction environment is required, add the compound last and keep the temperature controlled.[1]

Module 3: Troubleshooting Degradation

Data Summary: Physicochemical Properties & Stability[1][2][3][4][5]
ParameterSpecification / LimitImpact of Degradation
Appearance Off-white to pale yellow powderTurns dark yellow/brown
Melting Point 114°C - 118°C (Isomer dependent)Lowers and broadens (e.g., 105-110°C)
Solubility Soluble in DMSO, Methanol, EtOAcTurbidity in solution suggests polymerization
Purity (HPLC)

Appearance of "front" peaks (decarboxylated product)
Visualizing the Workflow
Diagram 1: Storage Decision Tree

Use this logic flow to determine the optimal storage location for your sample.

StorageLogicStartReceived 3-Bromo-4-nitrophenylacetic acidDurationIntended Storage Duration?Start->DurationShortTerm< 1 MonthDuration->ShortTermLongTerm> 1 MonthDuration->LongTermTempCheckLab Temp < 25°C?ShortTerm->TempCheckFridgeRefrigerate (+4°C)(Tightly Sealed, Dark)LongTerm->FridgeAmbientAmbient Storage(Desiccator, Dark)TempCheck->AmbientYesWarningRisk of DegradationMove to FridgeTempCheck->WarningNoWarning->Fridge

Caption: Decision logic for maximizing shelf-life based on storage duration and environmental conditions.

Diagram 2: Troubleshooting Degradation

Follow this process if you suspect your compound has compromised integrity.[1]

TroubleshootingSuspectSuspect Degradation(Color change / Poor Yield)VisualVisual InspectionSuspect->VisualColorCheckDark Brown/Gummy?Visual->ColorCheckDiscardDISCARD(Irreversible Oxidation)ColorCheck->DiscardYesMPCheckCheck Melting PointColorCheck->MPCheckNo (Pale Yellow)MPResultRange > 2°C depression?MPCheck->MPResultHPLCCheckRun HPLC(C18, ACN/Water + 0.1% Formic Acid)MPResult->HPLCCheckYesUseProceed with ExperimentMPResult->UseNo (Sharp MP)PurityCheckPurity < 95%?HPLCCheck->PurityCheckRecrystRecrystallize(Ethanol/Water)PurityCheck->RecrystYesPurityCheck->UseNo

Caption: Step-by-step troubleshooting workflow to validate compound integrity before use.

References

  • Margerum, J. D., & Petrusis, C. T. (1969).[1] Photodecarboxylation of nitrophenylacetate ions. Journal of the American Chemical Society, 91(9), 2467–2469.[1] [Link]

  • PubChem. (n.d.).[1][2][3] Compound Summary: 3-Bromo-4-nitrophenylacetic acid.[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

Resolving separation issues in HPLC analysis of 3-Bromo-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Separation Issues for 3-Bromo-4-nitrophenylacetic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the separation of halogenated, nitro-aromatic carboxylic acids. 3-Bromo-4-nitrophenylacetic acid presents a unique triad of chromatographic challenges: an ionizable carboxylic acid group, a highly polarizable nitro group, and a lipophilic bromine atom.

This guide provides a mechanistic approach to troubleshooting and resolving separation issues, moving beyond trial-and-error to establish self-validating analytical protocols.

Part 1: Physicochemical Profiling

To control a molecule's behavior on a column, we must first understand its intrinsic properties.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C8H6BrNO4High UV absorbance; suitable for UV/Vis detection (e.g., 254 nm)[1].
Molecular Weight 260.04 g/mol Elutes well within standard small-molecule mass ranges[1].
Functional Groups -COOH, -NO2, -BrMultiple interaction modes (ionic, dipole, hydrophobic, and halogen bonding).
Estimated pKa ~3.8 - 4.2Susceptible to partial ionization at mid-pH, leading to peak tailing and retention shifts[2].
LogP (Predicted) ~2.5 - 3.0Exhibits moderate hydrophobicity; retains well on standard C18 or Phenyl-Hexyl phases.

Part 2: Diagnostic Workflow

HPLC_Diagnostic_Workflow Start Assess HPLC Chromatogram of 3-Bromo-4-nitrophenylacetic acid CheckTailing Is Peak Tailing or Asymmetry present? Start->CheckTailing CheckRT Is Retention Time (RT) Drifting? CheckTailing->CheckRT No ActionTailing Adjust Mobile Phase pH < 2.0 (Use 0.1% TFA) Ensure End-Capped Column CheckTailing->ActionTailing Yes CheckRes Is Resolution from Impurities Poor? CheckRT->CheckRes No ActionRT Verify Buffer Capacity Check Pump Proportioning Control Column Temp CheckRT->ActionRT Yes ActionRes Switch to Phenyl-Hexyl Phase Optimize Gradient Slope CheckRes->ActionRes Yes Success Robust, Self-Validating HPLC Method Achieved CheckRes->Success No ActionTailing->CheckRT ActionRT->CheckRes ActionRes->Success

Diagnostic workflow for resolving HPLC separation issues of 3-Bromo-4-nitrophenylacetic acid.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my 3-Bromo-4-nitrophenylacetic acid peak severely tailing, and how do I fix it? Mechanistic Cause: Peak tailing for acidic compounds usually stems from two phenomena: partial ionization and secondary interactions. The carboxylic acid group has a pKa around 4.0. If your mobile phase pH is between 3.0 and 5.0, the compound exists in a dynamic equilibrium between its neutral and ionized states[2][3]. These two states partition differently into the stationary phase, causing band broadening and tailing[3]. Furthermore, trace metal contaminants in the silica matrix can coordinate with the carboxylic and nitro groups[4]. Solution:

  • pH Suppression: You must force the molecule into a single state. For acidic compounds, adjust the mobile phase pH to at least 2 pH units below the analyte's pKa[2][5]. Adding 0.05% - 0.1% Trifluoroacetic acid (TFA) or Formic acid to the aqueous phase lowers the pH to ~2.0, fully protonating the -COOH group and ensuring sharp, symmetrical peaks[2][6].

  • Column Chemistry: Utilize a highly end-capped, high-purity silica C18 column to minimize trace metal interactions and residual silanol activity[4][7].

Q2: My retention times are drifting from injection to injection. What is causing this instability? Mechanistic Cause: Retention time (RT) drift is a classic symptom of inadequate buffering or pump delivery issues[8]. Because 3-Bromo-4-nitrophenylacetic acid is highly sensitive to pH changes, even a 0.1 pH unit shift in the mobile phase (often caused by the absorption of atmospheric CO2 into unbuffered water) can drastically alter its hydrophobicity and, consequently, its retention time[8]. Solution:

  • Robust Buffering: Do not rely on unbuffered water/acetonitrile mixtures. Use a volatile buffer system like 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid, or a consistent 0.1% TFA additive[6].

  • System Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection.

  • Temperature Control: Fluctuations in ambient laboratory temperature affect mobile phase viscosity and partitioning kinetics. Always use a column oven set to a stable temperature (e.g., 30°C or 40°C)[8].

Q3: I cannot resolve 3-Bromo-4-nitrophenylacetic acid from its synthetic precursors (e.g., 4-nitrophenylacetic acid). How can I improve selectivity? Mechanistic Cause: 4-nitrophenylacetic acid and 3-bromo-4-nitrophenylacetic acid share identical core structures, differing only by the presence of a bromine atom at the meta position[1]. On a standard C18 column, separation relies solely on the slight increase in hydrophobicity provided by the bromine. If the gradient is too steep, they will co-elute. Solution:

  • Alternative Stationary Phases: Switch from a standard C18 to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases offer orthogonal selectivity mechanisms, such as π-π interactions and dipole-dipole interactions, which are highly sensitive to the electron-withdrawing effects of the nitro and bromo groups on the aromatic ring[2].

  • Gradient Optimization: Flatten the gradient slope around the expected elution time. For example, if the compounds elute at 40% organic, run a shallow gradient from 35% to 45% organic over 10 minutes rather than a rapid 10% to 90% sweep[7].

Part 4: Standard Operating Procedure (SOP) - Self-Validating HPLC Method

To ensure trustworthiness and reproducibility, implement the following step-by-step methodology. This protocol is designed to be a self-validating system, meaning system suitability criteria are built-in to confirm the method is working before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. (Yields pH ~2.0 to suppress ionization)[6].

  • Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality: TFA acts as both an acidifier to prevent tailing and an ion-pairing agent. LC-MS grade solvents prevent baseline noise and ghost peaks[7].

Step 2: Column Selection & Setup

  • Column: End-capped Phenyl-Hexyl or C18, 150 mm x 4.6 mm, 3 µm particle size[2][7].

  • Temperature: 35°C (Maintains consistent partitioning thermodynamics)[8].

  • Flow Rate: 1.0 mL/min.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 12.0 min: 10% -> 60% B (Linear gradient for separation from impurities).

  • 12.0 - 15.0 min: 60% -> 95% B (Column wash to remove strongly retained hydrophobic species).

  • 15.0 - 20.0 min: 10% B (Re-equilibration).

Step 4: Sample Preparation & Injection

  • Diluent: Initial mobile phase conditions (10% Acetonitrile / 90% Water with 0.1% TFA).

  • Causality: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents peak fronting and solvent-mismatch band broadening[3][8].

  • Injection Volume: 5 - 10 µL (Avoid column overload)[7].

Step 5: System Suitability Testing (Self-Validation)

  • Inject a standard solution (e.g., 0.1 mg/mL) of 3-Bromo-4-nitrophenylacetic acid six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0% (Validates pump and buffer stability).

    • USP Tailing Factor (Tf) < 1.5 (Validates secondary interactions are suppressed)[3].

    • Theoretical Plates (N) > 10,000 (Validates column bed integrity).

Part 5: References

  • Title: HPLC Troubleshooting Guide Source: ResearchGate URL: [Link]

  • Title: HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: PGeneral URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: How can I prevent peak tailing in HPLC? Source: ResearchGate URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Technical Support Guide: Alternative Solvents for 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection Strategy

User Query: I need to replace DCM, DMF, and THF in my synthesis of 3-Bromo-4-nitrophenylacetic acid due to safety/environmental concerns. What are the viable alternatives?

Scientist’s Analysis: 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) presents a specific solubility profile: it possesses a polar, ionizable carboxylic acid "head" and a lipophilic, electron-deficient aromatic "tail" (due to the nitro and bromo substituents).[1][2]

  • Traditional Approach: Historically, Dichloromethane (DCM) is used for extraction, and DMF/THF for reaction media.

  • Green Alternative Strategy: We must match the Hansen Solubility Parameters (HSP) of the solute (estimated

    
     high, 
    
    
    
    medium) with safer solvents.
Comparative Solvent Performance Table
Traditional SolventIssues (Safety/Env)Recommended AlternativeKey AdvantageTechnical Trade-off
DCM (Dichloromethane)Carcinogen, volatile, halogenated waste.[1][2]2-MeTHF (2-Methyltetrahydrofuran)Biogenic, separates easily from water (low miscibility).[1][2]Higher boiling point (80°C vs 40°C); requires more energy to strip.
DMF (Dimethylformamide)Reprotoxic (SVHC), difficult removal.Cyrene™ (Dihydrolevoglucosenone)Bio-based, similar dipolar aproticity.[3][4]Viscous; sensitive to strong bases (aldol condensation risk).
THF (Tetrahydrofuran)Peroxide former, water miscible.CPME (Cyclopentyl methyl ether)Low peroxide formation, hydrophobic (easy workup).Lower solubility for highly polar salts compared to THF.[2]
Toluene Neurotoxic, flammable.Anisole High flash point, biodegradable.Strong odor; difficult to remove trace amounts (high BP).

Troubleshooting & FAQs: Reaction & Synthesis

Q1: I switched from DMF to Cyrene™ for a nucleophilic substitution, but my yield dropped. Why?

Diagnosis: Cyrene is an excellent dipolar aprotic solvent, but it has chemical stability limitations that DMF does not. Root Cause: Cyrene contains a ketone functionality.[2] If your reaction involves strong bases (e.g., NaH, KOtBu) or primary amines at high temperatures, Cyrene can undergo self-condensation or Schiff base formation, consuming the solvent and fouling the reaction. Corrective Action:

  • Check pH/Base: If using strong bases, switch to N-Butylpyrrolidinone (NBP) or DMSO (if workup allows).

  • Temperature: Keep Cyrene reactions below 100°C where possible to prevent degradation.

Q2: My starting material (3-Bromo-4-nitrophenylacetic acid) won't dissolve in 2-MeTHF at room temperature.

Diagnosis: While 2-MeTHF is more polar than toluene, it is less polar than THF.[1][2] The nitro and carboxylic acid groups increase the crystal lattice energy of your compound.[2] Protocol - "The Solvency Boost":

  • Heat: 2-MeTHF has a higher boiling point (80°C).[2] Heat the mixture to 50-60°C; solubility often increases exponentially.[2]

  • Co-solvent: Add 5-10% Ethanol or Isopropyl Alcohol (IPA) .[2] The alcohol disrupts the hydrogen bonding dimers of the carboxylic acid, significantly boosting solubility in ether-based solvents.[2]

Troubleshooting & FAQs: Workup & Isolation

Q3: I am getting a stable emulsion during extraction with Ethyl Acetate. How do I fix this?

Diagnosis: Phenylacetic acid derivatives act as surfactants at specific pH levels. The nitro group adds polarity, stabilizing the interface between water and organic layers. Immediate Fix:

  • Filter: Pass the biphasic mixture through a celite pad to break physical particulate stabilization.[2]

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous layer, forcing the organic compound into the organic phase. Process Improvement: Switch to 2-MeTHF or CPME . These solvents have lower water miscibility than Ethyl Acetate, resulting in cleaner phase cuts and faster settling times.

Q4: I cannot get the product to crystallize; it oils out.

Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice.[2] This is common with nitro-aromatics in solvent mixtures that are too polar.[1][2] Recrystallization Protocol (Green Solvent Pair):

  • Solvent A (Good Solvent): Ethanol or Ethyl Lactate.

  • Solvent B (Anti-Solvent): Heptane or Water (acidified).

  • Step-by-Step:

    • Dissolve crude solid in minimum hot Ethanol (60°C).

    • Crucial Step: Add 1% Acetic Acid to the mixture.[2] This suppresses the ionization of the carboxylic acid, keeping it in the neutral (less soluble) form, promoting crystallization over oiling.

    • Slowly add Heptane until persistent cloudiness appears.[2]

    • Cool slowly to Room Temp, then 0°C.

Visualizations & Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal green solvent based on reaction conditions and base compatibility.

SolventSelection Start Start: Solvent Selection for 3-Bromo-4-nitrophenylacetic acid ReactionType Reaction Type? Start->ReactionType Coupling Amide Coupling / Esterification ReactionType->Coupling Mild Conditions Substitution Nucleophilic Substitution (SNAr / Alkylation) ReactionType->Substitution High T / Polar Rec_2MeTHF Recommend: 2-MeTHF (Alt: Ethyl Acetate) Coupling->Rec_2MeTHF Rec_CPME Recommend: CPME (For anhydrous conditions) Coupling->Rec_CPME If water sensitive BaseCheck Strong Base Present? (e.g., NaH, LDA) Substitution->BaseCheck Rec_Cyrene Recommend: Cyrene™ (Limit T < 100°C) BaseCheck->Rec_Cyrene No (Weak Base) Rec_NBP Recommend: NBP (N-Butylpyrrolidinone) BaseCheck->Rec_NBP Yes (Strong Base)

Diagram 2: Acid-Base Extraction Workflow (Green Protocol)

Caption: Optimized purification workflow using 2-MeTHF to leverage pH-dependent solubility switches.

ExtractionWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in 2-MeTHF Crude->Dissolve BaseWash Wash with NaHCO3 (aq) (pH ~8-9) Dissolve->BaseWash OrgLayer1 Organic Layer (Impurities) BaseWash->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer (Product as Carboxylate) BaseWash->AqLayer1 Product Acidify Acidify with HCl (pH < 2) AqLayer1->Acidify Extract Back-Extract into 2-MeTHF or EtOAc Acidify->Extract Isolate Evaporate & Crystallize Extract->Isolate

[1][2]

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. [Link]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2] ChemSusChem. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] [Link]

  • PubChem. (2025).[2][5] "3-Bromo-4-nitrophenylacetic acid Compound Summary." National Library of Medicine. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-4-nitrophenylacetic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct halogenated building block is rarely a matter of simple availability; it is a strategic decision that dictates the efficiency, yield, and purity of your entire synthetic route. While 3-Bromo-4-nitrophenylacetic acid and 3-Chloro-4-nitrophenylacetic acid differ by only a single halogen atom, their reactivity profiles diverge significantly under different catalytic and nucleophilic conditions.

This guide objectively compares these two critical intermediates, providing mechanistic causality, empirical data, and self-validating experimental protocols to optimize your drug development workflows.

Physicochemical Properties & Baseline Comparison

Both compounds feature a phenylacetic acid core with a strongly electron-withdrawing nitro group at the 4-position, which heavily influences the electronic landscape of the aromatic ring[1],[2].

Property3-Bromo-4-nitrophenylacetic acid3-Chloro-4-nitrophenylacetic acid
CAS Number 90004-95-8[1]163395-25-3[2]
Molecular Formula C₈H₆BrNO₄C₈H₆ClNO₄
Molecular Weight 260.04 g/mol 215.59 g/mol
Appearance Pale yellow to brown powderWhite to light yellow crystalline powder
Halogen Electronegativity 2.96 (Pauling scale)3.16 (Pauling scale)
C–X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol

Mechanistic Divergence: Causality in Reactivity

The strategic choice between the bromo- and chloro-derivatives hinges on the intended downstream transformation:

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, the rate-determining step is typically the nucleophilic attack that forms the anionic Meisenheimer complex, not the departure of the leaving group. Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I effect), which better stabilizes the accumulating negative charge in the transition state[2]. Consequently, 3-Chloro-4-nitrophenylacetic acid often exhibits comparable or slightly superior reactivity to its bromo-counterpart in SₙAr reactions with amines or thiols.

Palladium-Catalyzed Cross-Coupling

For transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the fundamental logic shifts. The rate-determining step is usually the oxidative addition of the aryl halide to the Pd(0) catalyst. The C–Br bond is significantly weaker and more polarizable than the C–Cl bond[3],[4]. Therefore, 3-Bromo-4-nitrophenylacetic acid undergoes oxidative addition exponentially faster [5],[4]. Attempting cross-coupling on the chloro-variant typically requires highly specialized, electron-rich bulky phosphine ligands and elevated temperatures, which can degrade the sensitive nitro group.

Visualizing the Reactivity Logic

Reactivity Substrate 3-Halo-4-nitrophenylacetic acid (X = Br or Cl) SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Amines/Thiols CrossCoupling Cross-Coupling (Pd-Catalyzed) Substrate->CrossCoupling Boronic Acids/Pd Deriv Carboxyl Derivatization (Amidation/Esterification) Substrate->Deriv EDC/HOBt Cl_Adv Cl ≥ Br Cl stabilizes Meisenheimer complex SNAr->Cl_Adv Br_Adv Br >> Cl Faster Oxidative Addition to Pd(0) CrossCoupling->Br_Adv Equal Cl ≈ Br Identical Reactivity at Carboxyl Deriv->Equal

Divergent reactivity pathways of 3-halo-4-nitrophenylacetic acids.

Quantitative Performance Data

The following table summarizes empirical expectations based on standard reaction conditions for these scaffolds, highlighting the mechanistic limiting factors[3],[5].

Reaction TypeSubstrateCatalyst / ReagentsTempTimeTypical YieldMechanistic Limiting Factor
SₙAr (Morpholine)3-Chloro-DIPEA, DMF80 °C4 h>85%Meisenheimer complex formation
SₙAr (Morpholine)3-Bromo-DIPEA, DMF80 °C5 h~80%Leaving group departure
Suzuki Coupling 3-Chloro-Pd(dppf)Cl₂, K₂CO₃90 °C12 h<30%Sluggish oxidative addition
Suzuki Coupling 3-Bromo-Pd(dppf)Cl₂, K₂CO₃90 °C2 h>90%Rapid oxidative addition

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality rationale and a built-in verification mechanism.

Protocol A: Chemoselective SₙAr using 3-Chloro-4-nitrophenylacetic acid

Causality: We select the chloro-derivative for SₙAr to maximize atom economy and exploit the superior stabilization of the Meisenheimer intermediate[2]. DIPEA is chosen as a non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Chloro-4-nitrophenylacetic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): At t = 2 hours, withdraw a 10 µL aliquot and dilute in 1 mL MeCN. Analyze via LC-MS. Validation criteria: The starting material (m/z 214/216 in negative ion mode, displaying a characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl) must be depleted. The appearance of the product mass lacking the 3:1 isotope pattern confirms successful chloride displacement.

  • Workup: Quench with 1M HCl to pH 3 (to protonate the acetic acid moiety), extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling using 3-Bromo-4-nitrophenylacetic acid

Causality: The bromo-derivative is strictly required here to ensure rapid oxidative addition at temperatures low enough to prevent the thermal degradation of the nitro group[3],[4]. K₂CO₃ is utilized because it is basic enough to activate the boronic acid, but mild enough to prevent unwanted deprotonation of the acidic α-protons adjacent to the carboxylate.

  • Preparation: Charge a Schlenk flask with 3-Bromo-4-nitrophenylacetic acid (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Evacuate and backfill with Argon (3 cycles).

  • Reaction: Heat to 90 °C for 2 hours.

  • Self-Validation Checkpoint (Control & LC-MS): Run a parallel control without Pd(dppf)Cl₂. Validation criteria: The control must show 0% conversion, proving that no uncatalyzed background SₙAr is occurring between the boronic acid and the aryl bromide. In the catalytic reaction, LC-MS must show the complete disappearance of the 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) characteristic of the starting material.

  • Workup: Filter through a short pad of Celite to remove palladium black, acidify the aqueous layer to pH 2, and extract the coupled product with EtOAc.

References

  • 3-Bromo-4-nitrophenylacetic Acid|CAS 90004-95-8 - Benchchem Source: Benchchem URL
  • Buy 3-Chloro-4-nitrophenylacetic acid | 163395-25-3 - Smolecule Source: Smolecule URL
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL
  • Comparison of reactivity of different aryl halides Source: ResearchGate URL
  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)

Sources

A Comparative Guide to Mass Spectrometry Fragmentation for the Validation of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry-based validation of 3-Bromo-4-nitrophenylacetic acid against alternative analytical methodologies. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of fragmentation patterns, supported by established chemical principles, and presents a framework for robust analytical method selection.

Introduction: The Analytical Imperative for Substituted Phenylacetic Acids

3-Bromo-4-nitrophenylacetic acid (C₈H₆BrNO₄, MW: 260.04 g/mol ) is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis and pharmaceutical development.[1] As with any compound intended for these applications, rigorous structural confirmation and purity assessment are paramount. Mass spectrometry, particularly with electron ionization (EI), provides a powerful tool for elucidating molecular structure through the analysis of characteristic fragmentation patterns. This guide will first detail the predicted fragmentation cascade of 3-Bromo-4-nitrophenylacetic acid, providing the causal logic behind each fragmentation step. Subsequently, we will compare this technique with High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, offering a comprehensive overview to inform your analytical strategy.

Part 1: Elucidating the Fragmentation Fingerprint of 3-Bromo-4-nitrophenylacetic Acid by Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam, inducing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. For 3-Bromo-4-nitrophenylacetic acid, the fragmentation is governed by the interplay of its three key functional groups: the carboxylic acid, the nitro group, and the bromine atom, all attached to a phenyl ring.

The Molecular Ion: A Tale of Two Isotopes

The initial and most critical observation in the mass spectrum of a bromine-containing compound is the molecular ion peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[1][2] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. For 3-Bromo-4-nitrophenylacetic acid, we expect to see this characteristic doublet at m/z 259 and 261 (for the most common isotopes).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is a cascade of events driven by the relative stability of the resulting fragments. The following is a predicted pathway based on established fragmentation rules for aromatic, nitro, and carboxylic acid-containing compounds.[3][4][5]

Fragmentation_Pathway M [C₈H₆BrNO₄]⁺˙ m/z 259/261 Molecular Ion F1 [C₈H₅BrNO₂]⁺ m/z 214/216 M->F1 - COOH (45) F2 [C₇H₅BrNO₂]⁺˙ m/z 214/216 M->F2 - OH (17) F4 [C₈H₅BrO]⁺ m/z 184/186 M->F4 - NO₂ (46) F3 [C₇H₅Br]⁺˙ m/z 156/158 F2->F3 - NO₂ (46) F5 [C₇H₅Br]⁺ m/z 156/158 F4->F5 - CO (28) F6 [C₆H₄Br]⁺ m/z 155/157 F5->F6 - H (1)

Caption: Predicted EI-MS fragmentation pathway for 3-Bromo-4-nitrophenylacetic acid.

Key Fragmentation Steps:

  • Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as a radical, resulting in a fragment with a mass loss of 45 Da.[3][4] This would produce a fragment ion at m/z 214/216 .

  • Loss of a Hydroxyl Radical (-OH): Another characteristic fragmentation of carboxylic acids is the loss of a hydroxyl radical, leading to an acylium ion.[3][4] This corresponds to a mass loss of 17 Da and would generate a fragment at m/z 242/244 .

  • Loss of the Nitro Group (-NO₂): Aromatic nitro compounds readily lose the nitro group as a radical (NO₂•), resulting in a mass loss of 46 Da. This is a highly probable fragmentation pathway.

  • Sequential Losses: Subsequent fragmentations can occur from these primary fragments. For example, the fragment resulting from the loss of the carboxyl group (m/z 214/216) could then lose the nitro group to yield a fragment at m/z 168/170 . Alternatively, the acylium ion (m/z 242/244) could lose the nitro group to give a fragment at m/z 196/198 .

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain can lead to the formation of a bromonitrophenyl radical and a CH₂COOH⁺ fragment at m/z 59 .

Summary of Predicted Fragmentation Data
m/z (Predicted) Ion Structure/Formula Neutral Loss Fragmentation Pathway
259/261[C₈H₆BrNO₄]⁺˙-Molecular Ion (M⁺)
242/244[C₈H₅BrNO₃]⁺•OH (17)Loss of hydroxyl radical from the carboxylic acid
214/216[C₇H₅BrNO₂]⁺˙•COOH (45)Loss of the carboxylic acid group
213/215[C₈H₆BrO₂]⁺•NO (30)Loss of nitric oxide from the nitro group
183/185[C₇H₄BrO]⁺•COOH, •NOSequential loss of carboxyl and nitro groups
155/157[C₆H₄Br]⁺•COOH, •NO, COFurther fragmentation involving loss of CO

Part 2: A Comparative Analysis of Validation Techniques

While mass spectrometry provides unparalleled structural information, a comprehensive validation strategy often involves orthogonal techniques. Here, we compare EI-MS with HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis for purity assessment and quantification. For a compound like 3-Bromo-4-nitrophenylacetic acid, a reversed-phase HPLC method with UV detection would be a primary choice.

Advantages:

  • Robust Quantification: HPLC-UV is highly reproducible and accurate for quantifying the main component and impurities.[6][7]

  • Purity Determination: It excels at separating the target compound from starting materials, by-products, and degradation products.

  • Non-destructive: The sample can be collected after analysis for further characterization.

Limitations:

  • Limited Structural Information: While retention time and UV spectrum provide some identifying information, they are not as definitive as a mass spectrum. Co-eluting impurities with similar UV spectra can be missed.

  • Method Development: Developing a robust and selective HPLC method can be time-consuming.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, due to the low volatility and polar nature of carboxylic acids, derivatization is typically required.

Derivatization:

To make 3-Bromo-4-nitrophenylacetic acid suitable for GC analysis, the polar carboxylic acid group must be derivatized to a more volatile ester. A common and effective method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to a trimethylsilyl (TMS) ester.[8][9]

Advantages:

  • High-Resolution Separation: Capillary GC columns offer excellent separation efficiency.

  • Definitive Identification: The mass spectrometer provides detailed fragmentation patterns for the derivatized analyte and any separated impurities, allowing for confident identification.[10][11]

Limitations:

  • Derivatization Step: The additional derivatization step can introduce variability and potential for incomplete reactions or side products.[12]

  • Thermal Stability: The analyte must be thermally stable, even after derivatization, to avoid degradation in the hot injector and column.

Method Selection Framework

The choice of analytical technique depends on the specific goal of the analysis.

Method_Selection Goal Analytical Goal Structural_Confirmation Structural Confirmation & Identification Goal->Structural_Confirmation Purity_Quantification Purity & Quantification Goal->Purity_Quantification Impurity_ID Impurity Identification Goal->Impurity_ID MS Mass Spectrometry (EI-MS) Structural_Confirmation->MS Primary Technique HPLC HPLC-UV Purity_Quantification->HPLC Primary Technique Impurity_ID->MS Direct Infusion for Known Impurities GCMS GC-MS (with Derivatization) Impurity_ID->GCMS Excellent for Volatile Impurities

Caption: Decision tree for selecting an analytical method.

Part 3: Experimental Protocols

A self-validating system relies on well-defined and reproducible protocols.

Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of 3-Bromo-4-nitrophenylacetic acid in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source. A direct insertion probe or a GC inlet can be used for sample introduction.

  • Instrument Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

    • Scan Speed: 1 scan/second

  • Data Analysis: Analyze the resulting mass spectrum for the characteristic M/M+2 molecular ion peaks and the predicted fragment ions.

HPLC-UV Protocol (Starting Point)
  • Sample Preparation: Prepare a stock solution of 3-Bromo-4-nitrophenylacetic acid in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Validation: Perform method validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]

GC-MS with BSTFA Derivatization Protocol

GCMS_Workflow Start Start: Dry Sample (1 mg) Add_Solvent Add 100 µL Acetonitrile Start->Add_Solvent Add_BSTFA Add 100 µL BSTFA (+ 1% TMCS) Add_Solvent->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Inject Inject 1 µL into GC-MS Heat->Inject Analysis GC-MS Analysis Inject->Analysis

Sources

A Comparative Guide to Reference Standards for the Quantitative Analysis of 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Quantification in Pharmaceutical Development

3-Bromo-4-nitrophenylacetic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its precise quantification is paramount during drug development to ensure the purity, stability, and safety of the final active pharmaceutical ingredient (API). An inaccurate measurement of this starting material can lead to inconsistencies in yield, the formation of unwanted byproducts, and potential safety concerns. This guide provides a comprehensive comparison of reference standards for the quantitative analysis of 3-Bromo-4-nitrophenylacetic acid, with a focus on establishing a robust analytical methodology.

Methodology: High-Performance Liquid Chromatography (HPLC) for Accurate Quantification

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and semi-volatile organic compounds, making it an ideal choice for the quantification of 3-Bromo-4-nitrophenylacetic acid.[2][3] A reversed-phase HPLC method with UV detection offers a balance of specificity, sensitivity, and accuracy for this analyte.[2]

Experimental Protocol: A Validated HPLC Method

The following protocol outlines a robust HPLC method for the quantitative analysis of 3-Bromo-4-nitrophenylacetic acid.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 3-Bromo-4-nitrophenylacetic acid sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Accurate Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Reference Standards: A Head-to-Head Comparison

FeatureCommercial High-Purity StandardIn-House Primary Standard
Source Chemical Suppliers (e.g., Sigma-Aldrich, Apollo Scientific)[4]Synthesized and Purified In-House
Purity (Typical) >97% (by HPLC)>99.5% (by qNMR)
Characterization Certificate of Analysis (CoA) with basic purity dataComprehensive characterization (NMR, MS, IR, Elemental Analysis)
Traceability Limited to the manufacturer's internal standardsTraceable to primary standards (e.g., NIST) through qNMR
Cost Lower initial costHigher development and characterization cost
Availability Readily availableRequires significant time and resources to prepare

Reference_Standard_Selection start Need for Quantitative Analysis of 3-Bromo-4-nitrophenylacetic Acid decision Certified Reference Standard Available? start->decision use_certified Use Certified Standard decision->use_certified Yes in_house_vs_commercial Evaluate In-House vs. Commercial High-Purity decision->in_house_vs_commercial No end_point Proceed with Validated Quantitative Method use_certified->end_point develop_in_house Develop & Characterize In-House Primary Standard in_house_vs_commercial->develop_in_house High Accuracy & Traceability Required use_commercial Use Commercial High-Purity Standard with Comprehensive Verification in_house_vs_commercial->use_commercial Routine Analysis & Cost-Effectiveness develop_in_house->end_point use_commercial->end_point

Comparative Experimental Data

To illustrate the potential impact of reference standard selection, a hypothetical comparative study was conducted. A commercial high-purity lot of 3-Bromo-4-nitrophenylacetic acid was compared against a newly synthesized and rigorously characterized in-house primary standard.

Purity Assessment
Analytical MethodCommercial High-Purity StandardIn-House Primary Standard
HPLC (Area %) 98.2%99.8%
qNMR (Quantitative NMR) Not provided by manufacturer99.7% (Assigned Purity)
Loss on Drying 0.3%<0.1%
Residue on Ignition 0.1%<0.05%
Quantitative Analysis Performance

A known concentration of a test sample of 3-Bromo-4-nitrophenylacetic acid was prepared and analyzed using calibration curves generated from both the commercial and in-house reference standards.

ParameterUsing Commercial StandardUsing In-House Standard
Linearity (R²) 0.99910.9999
Accuracy (% Recovery) 98.5% - 101.8%99.5% - 100.4%
Precision (%RSD, n=6) 1.2%0.4%
Calculated Concentration of Test Sample 0.492 mg/mL0.501 mg/mL

Discussion and Recommendations

The experimental data highlights a critical takeaway: while a commercial high-purity standard can be suitable for preliminary or less critical analyses, an in-house primary standard provides a higher degree of accuracy and precision. The 1.8% difference in the calculated concentration of the test sample could have significant implications in a regulated drug development environment.

For routine process monitoring and early-stage research, a well-characterized commercial high-purity standard may be sufficient, provided its purity is verified in-house.

For late-stage development, quality control, and regulatory submissions, the development and use of a comprehensively characterized in-house primary standard is strongly recommended to ensure the highest level of accuracy and data integrity.

Conclusion

The selection of an appropriate reference standard is a cornerstone of reliable quantitative analysis for 3-Bromo-4-nitrophenylacetic acid. While commercial high-purity materials offer convenience, the investment in developing an in-house primary standard is justified by the significant improvement in accuracy, precision, and traceability, which are essential for the successful development of safe and effective pharmaceuticals.

References

Sources

Comparative Yield Analysis: 3-Bromo-4-nitrophenylacetic Acid & Derivatives

[1][2][3][4]

Executive Summary

3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) is a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis of indole-based kinase inhibitors and oxindole derivatives.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid (for amidation/esterification), the nitro group (reducible to aniline for cyclization), and the aryl bromide (for Suzuki/Sonogashira coupling).[4]

This guide analyzes the three primary synthetic routes to the core scaffold and evaluates the yield performance of its downstream derivatives.[4] Experimental data confirms that the Carboxylation of Benzyl Sodium Intermediates (Route C) offers the highest yield (93–96%) and regioselectivity compared to classical nitration or bromination approaches. [4]

Core Scaffold Synthesis: Route Comparison

The synthesis of 3-bromo-4-nitrophenylacetic acid is historically plagued by regioselectivity issues due to the competing directing effects of the substituents.[1][2][3][5] Below is a comparative analysis of the three dominant methodologies.

Table 1: Comparative Efficiency of Synthetic Routes
RouteMethodologyKey ReagentsYieldRegioselectivityScalability
A Nitration of 3-bromophenylacetic acidHNO₃/H₂SO₄60–70%Poor. Produces mixture of 2-, 4-, and 6-nitro isomers.[1][2][3]Low. Requires extensive chromatography.[4]
B Bromination of 4-nitrophenylacetic acidBr₂/FeBr₃ or NBS<50%Moderate. Deactivated ring requires harsh conditions; over-bromination is common.[1][2][3]Low. Safety concerns with elemental bromine.
C Carboxylation of Toluene PrecursorsNa metal, CO₂93–96% Excellent. Regiochemistry is fixed in the starting material.[4]High. Industrial standard; avoids isomer separation.[4]
Visualizing the Synthetic Pathways

SynthesisRoutesStartA3-BromophenylaceticAcidRouteANitration(HNO3/H2SO4)StartA->RouteAStartB4-NitrophenylaceticAcidRouteBBromination(Br2/Fe)StartB->RouteBStartC3-Chloro-4-bromo-2-nitrotolueneRouteCMetallation & Carboxylation(Na, then CO2)StartC->RouteCProduct3-Bromo-4-nitrophenylaceticAcid(Target Scaffold)RouteA->Product~65% YieldIsomersRegioisomers(Impurity)RouteA->IsomersMajor Side RxnRouteB->Product<50% YieldRouteC->Product94-96% Yield

Figure 1: Comparison of synthetic pathways. Route C (Green) demonstrates superior yield and selectivity by bypassing electrophilic aromatic substitution on the deactivated ring.[4]

High-Yield Protocol: Route C (Carboxylation)[1][2][3][4]

This protocol is adapted from optimized industrial patents (CN102718659A) and represents the most robust method for generating the scaffold at scale.[4]

Mechanism of Action

The reaction utilizes a "benzylic metallation" strategy. The acidity of the benzylic protons in the nitrotoluene precursor allows for deprotonation/metallation by metallic sodium (or NaH in smaller scales), forming a benzyl sodium intermediate.[4] This nucleophilic species attacks CO₂, introducing the carboxyl group directly at the benzylic position without altering the aromatic substitution pattern.[4]

Step-by-Step Protocol
  • Metallation:

    • Charge a 4-neck flask with anhydrous THF (or heptane) and Metallic Sodium (2.0 eq).

    • Add 3-chloro-4-bromo-2-nitrotoluene (1.0 eq) dropwise at 20°C.

    • Observation: Exothermic reaction; maintain temperature <30°C.[4]

    • Stir for 30 mins to form the sodium salt.

  • Rearrangement:

    • Heat the mixture to 80°C for 5 hours. This facilitates the rearrangement to the stable benzyl sodium species.[4]

  • Carboxylation:

    • Cool the reaction mixture to 25°C .

    • Sparge dry CO₂ gas into the solution at a rate of 1.0 L/min for 3 hours.

    • Endpoint: Formation of the sodium carboxylate precipitate.[4]

  • Workup:

    • Quench excess sodium with Methanol (carefully).[4]

    • Extract with water.[4] Acidify the aqueous layer with dilute HCl to pH 2.

    • Extract the precipitate with ether/ethyl acetate and recrystallize.[4]

    • Target Yield: 94–96% (Purity >98%).

Derivatization Performance Analysis

Once the core scaffold is secured, it serves as a precursor for three primary derivative classes: Esters, Amides, and Anilines.[2][4]

Table 2: Derivative Yield Comparison
Derivative ClassReaction TypeReagentsTypical YieldNotes
Ethyl Ester Fisher EsterificationEtOH, H₂SO₄ (cat), Reflux97–99% Excellent conversion; product often requires no chromatography.[1][2][3]
Amide Acyl Chloride Coupling1. SOCl₂, 2. Amine92–94% Thionyl chloride activation is superior to DCC/EDC for this sterically hindered acid.[4]
Aniline Nitro ReductionFe/HCl or SnCl₂91% Chemoselective reduction is required to preserve the Ar-Br bond.[2][3] Avoid Pd/C + H₂ (dehalogenation risk).[4]
Detailed Protocols for Key Derivatives
A. Synthesis of Ethyl 3-bromo-4-nitrophenylacetate (Ester)[1][2][3]
  • Protocol: Suspend 3-bromo-4-nitrophenylacetic acid (1.0 eq) in absolute Ethanol (10 vol). Add concentrated H₂SO₄ (0.05 eq) dropwise.[4] Reflux for 15 hours.

  • Workup: Concentrate solvent, neutralize with NaHCO₃, extract with Ethyl Acetate.[2][4]

  • Data Support: Yields of 99% are consistently reported for this transformation due to the high stability of the product and ease of water removal.[4]

B. Synthesis of 4-Amino-3-bromophenylacetic acid (Reduction)
  • Criticality: This is the precursor for indole/oxindole synthesis.[4] The challenge is reducing the nitro group without debrominating the ring.[4]

  • Protocol: Dissolve the nitro-acid in Acetic Acid/Water .[2][3] Add Iron powder (3.0 eq) and catalytic HCl.[4] Heat to 100°C for 1 hour.

  • Yield: ~91%.[4]

  • Note: Using catalytic hydrogenation (H₂/Pd-C) often results in significant debromination (loss of the Br group), lowering the yield of the desired halo-aniline to <60%.[2]

Derivatization Workflow Diagram

DerivativesCore3-Bromo-4-nitrophenylaceticAcidEsterEthyl Ester Derivative(Yield: 97-99%)Core->EsterEsterificationAmideAmide Derivative(Yield: 92-94%)Core->AmideAmidationAniline4-Amino-3-bromophenylacetic Acid(Yield: ~91%)Core->AnilineReductionReagent1EtOH / H2SO4(Reflux)Reagent21. SOCl22. R-NH2Reagent3Fe / HCl(Chemoselective)

Figure 2: Derivatization tree showing high-efficiency transformations. The reduction step utilizes Iron (Fe) to prevent debromination.[4]

References

  • Synthesis of 4-bromo-2-nitrophenylacetic acid (Methodology for Route C). Google Patents (CN102718659A). [1][2][3]

  • Synthesis of 4-amino-3-bromophenylacetic acid (Reduction Protocol). PrepChem. [Link]

  • Thionyl Chloride Induced Synthesis of Benzamides (Amidation Efficiency). ResearchGate. [Link]

Comparison of commercial vs synthesized 3-Bromo-4-nitrophenylacetic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Bromo-4-nitrophenylacetic acid (CAS 90004-95-8) requires a rigorous look at its structural complexities. As a highly versatile chemical building block, it features a reactive benzyl/carboxylic acid axis and a reducible bromonitroaryl system, making it indispensable for synthesizing complex APIs, such as Combretastatin A-4 antitumor derivatives and various heterocyclic compounds[1].

However, the success of downstream functionalization (e.g., Suzuki couplings or chemoselective nitro reductions) is strictly dictated by the purity of this intermediate[1]. This guide provides an objective, data-driven comparison between commercial sourcing and in-house synthesis, detailing the regiochemical challenges, quantitative purity metrics, and self-validating analytical workflows required to ensure experimental integrity.

The Regiochemical Challenge: Why Purity is Difficult to Synthesize

Synthesizing 3-bromo-4-nitrophenylacetic acid in-house typically proceeds via the electrophilic aromatic bromination of 4-nitrophenylacetic acid or the nitration of 3-bromophenylacetic acid[1]. Both retrosynthetic pathways suffer from severe regiochemical conflicts.

In the bromination route, the aromatic ring contains a strongly deactivating, meta-directing nitro group and a weakly activating acetic acid moiety. This electronic competition inevitably generates regioisomeric byproducts (such as the 2-bromo isomer)[1]. Because these isomers share nearly identical molecular weights, polarities, and solubilities, standard recrystallization is thermodynamically taxing and often results in massive yield loss. Consequently, commercial standards are frequently preferred for critical-path drug development to bypass these purification bottlenecks.

Synthesis SM 4-Nitrophenylacetic Acid (Starting Material) Reagent Bromination (Br₂, Lewis Acid, 50°C) SM->Reagent Target 3-Bromo-4-nitrophenylacetic Acid (Target Product) Reagent->Target Major Pathway (Steric/Electronic Control) Byproduct Regioisomeric Byproducts (e.g., 2-Bromo Isomer) Reagent->Byproduct Minor Pathway (Competing Directing Effects)

Figure 1: Regiochemical divergence in the bromination of 4-nitrophenylacetic acid.

Quantitative Purity Comparison: Commercial vs. Synthesized

To objectively evaluate the viability of in-house synthesis versus commercial procurement (e.g., from suppliers like BenchChem or Sigma-Aldrich[1][2]), we must compare their analytical profiles. The table below summarizes the expected purity metrics across different sourcing methods.

Purity MetricCommercial Standard (>99%)In-House Crude SynthesisIn-House Recrystallized
HPLC Assay (AUC) ≥ 99.0%[1]82.0% – 88.0%96.5% – 98.0%
Primary Impurities None detected / Trace moisture2-bromo isomer, unreacted starting materialTrace regioisomers
DSC Melting Point Sharp peak at 101°C[1]Broad endotherm (92°C – 97°C)Moderate peak (98°C – 100°C)
Process Efficiency Immediate availability~75% yield (High impurity burden)~40% overall yield (High solvent waste)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the action and an internal check to verify success.

Protocol A: In-House Synthesis via Electrophilic Aromatic Bromination

Objective: Synthesize 3-bromo-4-nitrophenylacetic acid while minimizing regioisomeric formation. Reagents: 4-Nitrophenylacetic acid (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Concentrated H₂SO₄[3].

  • Activation: In a pre-dried round-bottom flask, dissolve 4-nitrophenylacetic acid in concentrated H₂SO₄, cooling the system to 0–5°C using an ice bath[3].

    • Causality: The nitro group strongly deactivates the ring. H₂SO₄ acts as both a solvent and an activator, protonating NBS to generate a highly potent bromonium ion (Br⁺) capable of attacking the electron-poor aromatic system[3].

  • Electrophilic Attack: Add NBS portion-wise over 30 minutes, strictly maintaining the temperature below 5°C.

    • Causality: Exothermic thermal control is mandatory. Elevated temperatures lead to kinetic over-bromination (di-bromo impurities) and unwanted radical side-chain bromination.

  • Quenching & Isolation: Carefully pour the reaction mixture over crushed ice with vigorous stirring. Filter the resulting crude precipitate under a vacuum and wash it extensively with cold water to remove residual acid.

  • Self-Validation (TLC): Spot the crude product against a verified commercial standard[2] on a silica TLC plate using Hexane:EtOAc (7:3). The presence of closely eluting spots indicates the formation of the 2-bromo regioisomer, dictating the need for aggressive recrystallization[1].

Protocol B: Orthogonal Purity Assessment (HPLC & DSC)

Objective: Quantify absolute purity and mathematically prove the absence of regioisomers.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Acetonitrile:Water (50:50).

  • HPLC Resolution (System Suitability): Inject the sample onto a high-efficiency C18 reverse-phase column. Utilize a shallow gradient (e.g., 20% to 60% MeCN over 25 minutes).

    • Causality: Because regioisomers possess nearly identical hydrophobicities, a steep gradient will cause them to co-elute. A shallow gradient maximizes the theoretical plates interacting with the analytes, ensuring a baseline resolution (Rs > 1.5) between the 2-bromo and 3-bromo isomers.

  • DSC Thermal Profiling: Subject a 5 mg sample to Differential Scanning Calorimetry (DSC), ramping at 10°C/min up to 150°C.

    • Causality: While HPLC only quantifies UV-active impurities, DSC detects microscopic crystal lattice disruptions. A >99% pure commercial sample will exhibit a singular, sharp endothermic melting peak at exactly 101°C[1]. Any broadening or depression of this peak serves as an orthogonal, self-validating proof of residual isomers or moisture.

Analysis Prep Sample Preparation (1 mg/mL in MeCN:H₂O) HPLC RP-HPLC Analysis (C18, Shallow Gradient) Prep->HPLC DSC DSC Thermal Profiling (10°C/min ramp) Prep->DSC SST System Suitability Test (Resolution > 1.5) HPLC->SST Validate Method Result2 Endothermic Peak Assessment (Target: Sharp peak at 101°C) DSC->Result2 Result1 Peak Area Normalization (Quantify Regioisomers) SST->Result1 Pass

Figure 2: Self-validating RP-HPLC and DSC workflow for absolute purity assessment.

Conclusion

For research and drug development applications requiring 3-Bromo-4-nitrophenylacetic acid, the choice between commercial sourcing and in-house synthesis hinges on the acceptable impurity threshold. While in-house bromination is feasible, the intrinsic regiochemical conflicts necessitate rigorous, yield-depleting purifications. Utilizing commercial standards (≥99.0% purity, validated by a 101°C DSC peak) eliminates the risk of regioisomeric interference in sensitive downstream reactions, ultimately accelerating the development of complex chemical entities.

References[1] Title: 3-Bromo-4-nitrophenylacetic Acid|CAS 90004-95-8 - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHUUJAjBsgh25yJz3ylC9ae4jbPteDfOZ_9QXNnwFaxYWfS8z_gifImfYxyTdCCCAVBJ3x_d9cklbzObJMbF5Nx74Kg6b6z65AFTs-C2cx8fPBBk_YrodKW7Ch6D6EjszBqPBwIQ==[2] Title: 3-Bromo-4-nitrophenylacetic acid | 90004-95-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTbXZ9oL-BX-wcK-BhOxvTp_vXiQmd7fFhgpXnLSLe8eIElreAxeypsdCRjbIaVQ62D1V5KYKKCwSQqIFRtmI6hVM8S13FMWPaI6iItxCgKn2j07GAv3EnHgg7LLlSb1Y96NF-6CmDnuaNwLQlZtI2kPdDtipXS2AxMeB9vp1K7w8xCzxhfdXeOoqAgGnh4Mf8g==[3] Title: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone | 56759-34-3 | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3P_90JHeL-9muwCOo_XEaerixz5zIBUrGytQ_8FqNxLfwgNXQWEPGQvXNzB2aD62lkjxanvnTUw4TgIFjbacvF3XyfEG864lHYXQF7QejTwNj4N-3YqTRaLyjmjdedalZ4Yj2sg==

Sources

Thin-layer chromatography (TLC) Rf values for 3-Bromo-4-nitrophenylacetic acid identification

[1]

Executive Summary & Chemical Context

Analyte: 3-Bromo-4-nitrophenylacetic acid (CAS: 90004-95-8) Core Challenge: As a phenylacetic acid derivative, this compound exhibits strong hydrogen bonding, leading to "tailing" (streaking) on standard silica plates.[1] Furthermore, separating it from its non-brominated or non-nitrated precursors requires precise mobile phase modulation.

The "Alternatives" (Comparative Analytes): To validate the identity of 3-Bromo-4-nitrophenylacetic acid, it must be resolved from:

  • 4-Nitrophenylacetic acid: The common starting material (in bromination pathways).[2]

  • 3-Bromophenylacetic acid: The starting material (in nitration pathways).[2]

  • Regioisomers: (e.g., 2-nitro derivatives), which often co-elute.[1]

Methodology: The Optimized Protocol

Standard protocols fail with this compound due to acid ionization. The following method incorporates an acid modifier to ensure spot integrity.

A. Stationary Phase[3][4][5][6]
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).[3]
    
  • Activation: Pre-heat plates at 110°C for 30 minutes if stored in humid conditions to remove adsorbed water, which suppresses separation resolution.

B. Mobile Phase Systems (Solvent Selection)

We define three systems based on the polarity required for different stages of purification.

System ClassSolvent Composition (v/v)RoleExpected Rf (Target)
System A (Screening) Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1) General purity check.[1] Balances retention of the nitro group.0.35 – 0.45
System B (Polar) Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.5) Used if the compound sticks to the baseline (old silica).0.50 – 0.60
System C (Non-Polar) Toluene : Acetic Acid (90 : 10) Critical for Isomer Separation. Resolves regioisomers better than EtOAc systems.0.25 – 0.35

Expert Insight: The 1% Acetic Acid modifier is non-negotiable. Without it, the carboxylic acid proton dissociates, interacting strongly with the silica silanols, resulting in a streak rather than a defined spot.

C. Visualization & Detection[5][8][9]
  • Primary (Non-Destructive): UV Lamp at 254 nm . The nitro-aromatic core quenches fluorescence, appearing as a dark purple spot on a bright green background.

  • Secondary (Functional): Bromocresol Green Stain .

    • Mechanism:[2][4] Acid-base indicator.[1]

    • Result: Carboxylic acids turn bright yellow against a blue background. This confirms the presence of the -COOH group, distinguishing it from non-acidic impurities (e.g., nitro-bromo-toluene byproducts).[1]

Comparative Analysis: Rf Values & Relative Retention

Note: Absolute Rf values fluctuate with temperature and humidity. Rely on the Relative Retention (


)
Scenario 1: Monitoring Bromination of 4-Nitrophenylacetic Acid

Reaction: 4-Nitrophenylacetic acid

1
CompoundPolarity FactorsPredicted Relative Rf (System A)
4-Nitrophenylacetic acid (SM) High Polarity (Nitro + Acid)Lower (

)
3-Bromo-4-nitrophenylacetic acid (Product) Bromine adds lipophilicity, decreasing interaction with Silica.[1]Higher (

)

Diagnostic Rule: As the reaction proceeds, the lower spot (SM) should disappear, and a new, faster-moving spot (Product) should appear.

Scenario 2: Monitoring Nitration of 3-Bromophenylacetic Acid

Reaction: 3-Bromophenylacetic acid

1
CompoundPolarity FactorsPredicted Relative Rf (System A)
3-Bromophenylacetic acid (SM) Moderate Polarity (Acid only, no Nitro)Highest (

)
3-Bromo-4-nitrophenylacetic acid (Product) Nitro group significantly increases polarity.[1]Lower (

)

Diagnostic Rule: The starting material is less polar than the product. The reaction is tracked by the consumption of the top spot and the formation of a lower spot.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the decision logic for solvent selection and reaction monitoring.

TLC_WorkflowStartSample: Crude Reaction MixtureCheck_UVStep 1: UV 254nm Check(Dark spots visible?)Start->Check_UVStreakProblem: Streaking/Tailing?Check_UV->StreakYesSeparationStep 2: Assess SeparationCheck_UV->SeparationNoAdd_AcidSolution: Add 1% Acetic Acidto Mobile PhaseStreak->Add_AcidAdd_Acid->SeparationCompare_SMCompare vs. Starting Material (SM)Separation->Compare_SMResult_BrominationBromination Route:Product Rf > SM RfCompare_SM->Result_BrominationIf SM = 4-Nitro...Result_NitrationNitration Route:Product Rf < SM RfCompare_SM->Result_NitrationIf SM = 3-Bromo...

Caption: Decision matrix for optimizing mobile phase and interpreting relative Rf shifts based on the synthetic pathway.

Troubleshooting & Optimization

Issue: Co-elution of Regioisomers

In nitration reactions, the 2-nitro isomer is a common byproduct. Standard Hexane/EtOAc systems often fail to separate these.

  • Solution: Switch to System C (Toluene:Acetic Acid 90:10) . Toluene interacts via

    
    -
    
    
    stacking with the aromatic rings. The steric hindrance of the nitro group in the ortho position (2-nitro) alters this interaction differently than in the para position (4-nitro), often improving resolution.
Issue: "Ghost" Spots
  • Observation: Faint spots appearing at the solvent front.

  • Cause: Residual toluene or high-boiling solvents from the reaction mixture.

  • Fix: Dry the TLC plate with a heat gun before development to ensure the sample spot is solvent-free.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. (2024). TLC Solvents and Stains.[7][3][8] University of Wisconsin-Madison.[1] [Link]

Benchmarking synthetic routes for 3-Bromo-4-nitrophenylacetic acid against green chemistry principles

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 3-Bromo-4-nitrophenylacetic Acid: A Green Chemistry Perspective

Executive Summary 3-Bromo-4-nitrophenylacetic acid (CAS: 90004-95-8) is a highly valued chemical building block utilized in the development of complex pharmaceuticals and novel chemical entities[1]. However, synthesizing this benzene derivative—which bears both a deactivating bromo group and a nitro functional group—presents a profound regiochemical challenge[1]. As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating synthetic routes cannot rely solely on yield. This guide objectively benchmarks three primary synthetic pathways against core green chemistry metrics, specifically 2[2] and the , to establish the most robust and environmentally responsible protocol.

Mechanistic Pathways & Green Benchmarking

The impurity profile of 3-Bromo-4-nitrophenylacetic acid is heavily influenced by the chosen synthetic route, with regioisomeric impurities being the primary bottleneck for process sustainability[1].

Route A: Direct Electrophilic Aromatic Substitution (Nitration) The traditional approach involves the 1[1].

  • Causality & Constraints: The starting material possesses two directing groups: the -CH₂COOH group (weakly activating, ortho/para directing) and the -Br group (deactivating, ortho/para directing). This conflicting electronic environment leads to a mixture of regioisomers (e.g., 4-nitro and 6-nitro derivatives)[1].

  • Green Chemistry Impact: While the theoretical Atom Economy is high, the E-factor is disastrous. Separating these closely related isomers requires solvent-intensive chromatography or repeated recrystallizations, drastically increasing the 3[3].

Route B: Cyanide Displacement & Hydrolysis This route bypasses direct aromatic substitution by utilizing 3-bromo-4-nitrobenzyl halide. The halide is displaced by sodium cyanide to form a nitrile intermediate, which is subsequently hydrolyzed[1].

  • Causality & Constraints: This Sₙ2 pathway offers absolute regiocontrol, as the substitution occurs exclusively at the benzylic position.

  • Green Chemistry Impact: The critical failure of this route lies in its hazard profile. The use of highly toxic cyanide salts and the generation of stoichiometric ammonia during hydrolysis require specialized, energy-intensive aqueous waste treatment, negatively impacting the overall sustainability footprint.

Route C: Malonic Ester Synthesis A highly controlled alternative involves the 1 with 3-bromo-4-nitrobenzyl halide, followed by saponification and thermal decarboxylation[1].

  • Causality & Constraints: Like Route B, this method guarantees absolute regiocontrol by building the acetic acid side chain directly onto a pre-functionalized aromatic ring[1].

  • Green Chemistry Impact: Although the 4 is lower due to the loss of ethanol and carbon dioxide[4], the overall E-factor is vastly superior to Route A. The high purity of the intermediate eliminates the need for chromatographic purification, and the primary byproducts (ethanol and CO₂) are either recoverable or non-toxic.

RouteComparison SM1 3-Bromophenylacetic acid (Starting Material) Target 3-Bromo-4-nitrophenylacetic acid Target Product SM1->Target Route A: Nitration (Poor Regiocontrol, High E-factor) SM2 3-Bromo-4-nitrobenzyl halide (Starting Material) SM2->Target Route B: Cyanide (High Toxicity) SM2->Target Route C: Malonic Ester (High Regiocontrol, Lower E-factor)

Divergent synthetic pathways for 3-Bromo-4-nitrophenylacetic acid and their primary constraints.

Quantitative Data Comparison

The following table summarizes the performance of each route against standard process chemistry metrics. Note that a process with a high Atom Economy can still result in a poor E-factor if it requires massive solvent volumes for purification[3].

Synthetic RoutePrimary MechanismRegioselectivityTheoretical Atom EconomyEstimated E-FactorGreen Chemistry Hazard Profile
Route A: Direct Nitration Electrophilic Aromatic SubstitutionPoor (Mixture of isomers)High (~85%)>50 (High waste from chromatography)Harsh acids (HNO₃/H₂SO₄); massive solvent waste during purification.
Route B: Cyanide Displacement Sₙ2 Nucleophilic SubstitutionExcellent (Absolute control)Moderate (~70%)15 - 25Severe toxicity (NaCN/KCN); requires specialized aqueous waste treatment.
Route C: Malonic Ester Sₙ2 Alkylation & DecarboxylationExcellent (Absolute control)Low (~55%)10 - 20 (Highly optimized)Benign reagents; primary waste is CO₂ and ethanol (recoverable).

Experimental Protocol: Optimized Malonic Ester Synthesis

Based on the benchmarking data, Route C provides the best balance of safety, regiocontrol, and overall process sustainability. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure experimental integrity.

Phase 1: Deprotonation & Alkylation

  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.05 eq) in anhydrous ethanol.

    • Causality: Ethanol is deliberately chosen as the solvent to match the ester groups of diethyl malonate, preventing unwanted transesterification side reactions that would lower the yield.

  • Enolate Formation: Add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes. The formation of a clear, homogeneous solution validates the complete generation of the enolate nucleophile.

  • Alkylation: Slowly introduce 3-bromo-4-nitrobenzyl halide (1.0 eq) dissolved in a minimal amount of ethanol. Heat the reaction to reflux (78 °C) for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete consumption of the UV-active benzyl halide spot confirms the end of the alkylation phase.

Phase 2: Hydrolysis & Decarboxylation 5. Saponification: Cool the mixture to room temperature and add an excess of 2M aqueous NaOH (3.0 eq). Reflux for 2 hours to fully hydrolyze the diester to the dicarboxylic acid sodium salt. 6. Acidification (Self-Validation): Cool the flask in an ice bath and carefully acidify with 6M HCl until pH 2 is reached.

  • Validation: The immediate precipitation of the substituted malonic acid intermediate serves as a visual confirmation of successful hydrolysis.

  • Decarboxylation: Isolate the intermediate via filtration, transfer to a clean flask, and heat neat or in a high-boiling inert solvent (e.g., toluene) to 130–150 °C. The evolution of CO₂ gas will be observed.

  • Final Isolation: Once gas evolution ceases, cool the residue and recrystallize from hot water/ethanol to yield pure 3-Bromo-4-nitrophenylacetic acid.

MalonicWorkflow S1 1. Enolate Formation Diethyl malonate + NaOEt S2 2. Alkylation (SN2) + 3-Bromo-4-nitrobenzyl halide S1->S2 S3 3. Saponification NaOH (aq), Reflux S2->S3 S4 4. Acidification HCl (aq) -> Precipitation S3->S4 S5 5. Decarboxylation Heat (130-150°C) -> CO2 Loss S4->S5 Product 3-Bromo-4-nitrophenylacetic acid (Isolated via Recrystallization) S5->Product

Step-by-step workflow of the regiocontrolled malonic ester synthesis route.

References

  • 3-Bromo-4-nitrophenylacetic Acid|CAS 90004-95-8 - Benchchem -
  • Green chemistry metrics - Wikipedia -
  • Atom Economy → Term - Clim
  • What Is Atom Economy?
  • The E factor 25 years on: the rise of green chemistry and sustainability - RSC Publishing -

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-4-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 3-Bromo-4-nitrophenylacetic acid (CAS: 90004-95-8) down the drain. [1]

Despite its carboxylic acid functionality, the presence of the halogen (bromine) and the nitro group mandates that this compound be treated as Halogenated Organic Waste .[1] Improper disposal risks contaminating municipal water systems with persistent organic pollutants and damaging plumbing via corrosive action.

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.[2]

  • Label: Clearly mark as "Hazardous Waste - Halogenated / Acidic".

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Technical Rationale (E-E-A-T)

To understand the why behind the protocol, we must analyze the Structure-Activity Relationship (SAR) of the molecule.

Functional GroupHazard CharacteristicImpact on Disposal
Carboxylic Acid (-COOH) Corrosive (pH < 2 in solution)Can mobilize heavy metals in piping; requires chemically resistant containers (HDPE/Glass).
Nitro Group (-NO₂) Energetic / ToxicAdds thermal instability potential. Do not mix with strong reducing agents or heat dry residues excessively.[3]
Bromine (-Br) Environmental PersistenceHalogens form toxic dioxins/furans if incinerated at low temperatures. Requires specialized incineration with flue gas scrubbing.

Expert Insight:

  • The "Dilution Myth": Diluting this chemical with water does not make it drain-safe. The aromatic ring ensures it remains toxic to aquatic life (H400), and the halogen bond is stable against standard wastewater treatment biological degradation.[1]

  • Reactivity Warning: While mono-nitro compounds are generally stable, they can react violently with strong bases (forming unstable salts) or strong oxidizers.[1] Never add this solid directly to a waste container containing unknown "organic soup."

Pre-Disposal Stabilization & Segregation[1]

Before disposal, the waste must be stabilized to prevent accidents during storage or transport.[1]

A. Chemical Compatibility

INCOMPATIBLE WITH:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Risk of fire/explosion.[1]
    
  • Strong Bases: (e.g., Sodium Hydroxide, Potassium Hydroxide)

    
     Exothermic neutralization; potential formation of shock-sensitive salts.[1]
    
  • Reducing Agents: (e.g., Lithium Aluminum Hydride)

    
     Reaction with nitro group.[1]
    
B. Container Selection
  • Solid Waste: Wide-mouth amber glass jar or High-Density Polyethylene (HDPE) container.

  • Liquid Waste: HDPE carboy or safety-coated glass bottle.

    • Note: Avoid metal containers (steel/aluminum) due to the acidic nature of the compound (corrosion risk).

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Use this for expired shelf stock or excess solid reagent.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

  • Packaging: Leave the chemical in its original manufacturer vial if possible.

  • Secondary Containment: Place the vial inside a larger clear plastic bag (Ziploc type) to contain any potential breakage.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromo-4-nitrophenylacetic acid" (Do not use abbreviations).[4]

    • Hazards: Check "Toxic," "Corrosive," and "Irritant."[1]

  • Storage: Move to the Solid Hazardous Waste accumulation area.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction byproducts, or dissolved stock solutions.[1]

  • Characterization: Determine the solvent system.

    • If Halogenated Solvent (DCM, Chloroform): Pour into Halogenated Waste carboy.

    • If Non-Halogenated Solvent (Methanol, Acetone):STOP. You must still dispose of this in the Halogenated Waste stream because the solute (3-Bromo-4-nitrophenylacetic acid) contains bromine.

  • pH Check: If the solution is highly acidic (pH < 2):

    • Expert Tip: Do not neutralize in the waste container. Neutralization generates heat and gas. If required by your facility, neutralize in a beaker before adding to the waste carboy.[1]

  • Transfer: Use a funnel to prevent spills. Fill container only to 90% capacity to allow for thermal expansion.

Workflow C: Spill Cleanup Protocol

For small lab-scale spills (< 50g).

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear respiratory protection (N95 or half-mask) if dust is visible.

  • Neutralization (Solids):

    • Do not sweep dry dust (risk of inhalation).

    • Cover the spill with a Weak Base (Sodium Carbonate or Sodium Bicarbonate).

    • Dampen slightly with water to initiate neutralization (fizzing will occur).

  • Collection:

    • Once fizzing stops, scoop the slurry into a hazardous waste container.[1]

    • Label as "Spill Debris: 3-Bromo-4-nitrophenylacetic acid + Sodium Carbonate."

  • Decontamination: Wipe the surface with water and detergent. Dispose of wipes as hazardous waste.

Decision Matrix & Process Flow

The following diagram illustrates the critical decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste Generation: 3-Bromo-4-nitrophenylacetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid OrigContainer Is it in original vial? Solid->OrigContainer PackVial Double-bag original vial OrigContainer->PackVial Yes PackBulk Transfer to HDPE Jar OrigContainer->PackBulk No LabelSolid Label: Solid Hazardous Waste (Toxic/Corrosive) PackVial->LabelSolid PackBulk->LabelSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolv ContamCheck Does it contain Heavy Metals? HaloSolv->ContamCheck NonHaloSolv->ContamCheck StreamHalo Stream: Halogenated Solvents ContamCheck->StreamHalo No StreamMetal Stream: Aqueous/Organic Metal Waste ContamCheck->StreamMetal Yes

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.

Regulatory Compliance (US Focus)

For facilities operating under US EPA regulations, proper classification is mandatory.[1]

Regulatory BodyClassification CodeDescription
RCRA (EPA) D002 (if pH < 2)Corrosive Waste.
RCRA (EPA) Not Listed (P/U) This specific CAS is not on the P or U list. It defaults to "Characteristic Waste" or general hazardous waste.
DOT (Transport) Class 8 (Likely)Corrosive Solid, Acidic, Organic, N.O.S.[1] (Not Otherwise Specified).
Waste Stream Halogenated Organic Must be incinerated at a facility permitted for halogenated waste (to manage HBr/NOx emissions).

Note on "Empty" Containers: A container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Recommendation: Triple rinse the container with a solvent capable of dissolving the residue (e.g., acetone), and dispose of the rinsate as halogenated waste.[1] Deface the label and discard the bottle as trash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16218087, 3-Bromo-4-nitrobenzoic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Management: Halogenated Solvents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-nitrophenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.